Product packaging for 2-Ethynyl-3-fluoro-5-methylpyridine(Cat. No.:CAS No. 1372103-91-7)

2-Ethynyl-3-fluoro-5-methylpyridine

Cat. No.: B581798
CAS No.: 1372103-91-7
M. Wt: 135.141
InChI Key: RRWWIECDYMJKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Ethynyl-3-fluoro-5-methylpyridine is a fluorinated and alkynyl-substituted pyridine derivative that serves as a versatile intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a key precursor in the synthesis of allosteric modulators for central nervous system targets. Specifically, acetylene-containing pyridine scaffolds are integral to the structure of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGlu5), such as the investigational compound M-5MPEP . Research into these modulators has therapeutic potential for a range of neurological and psychiatric disorders, including anxiety, depression, and Parkinson's disease . The compound's structure, featuring both a fluorine atom and an ethynyl group on the pyridine ring, allows researchers to fine-tune the properties of resulting molecules, influencing their binding affinity, selectivity, and pharmacokinetic profiles. This makes this compound a critical building block for constructing novel chemical entities in exploratory pharmacology and the development of targeted therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FN B581798 2-Ethynyl-3-fluoro-5-methylpyridine CAS No. 1372103-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-3-fluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-3-8-7(9)4-6(2)5-10-8/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWWIECDYMJKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethynyl-3-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 2-ethynyl-3-fluoro-5-methylpyridine, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established synthetic transformations for analogous compounds, offering a comprehensive route for its preparation.

Synthetic Strategy Overview

The synthesis of this compound can be strategically approached in a three-step sequence, commencing with the synthesis of a suitable halopyridine precursor, followed by a palladium-catalyzed Sonogashira coupling, and concluding with a deprotection step. This pathway offers a versatile and efficient route to the target molecule.

A logical flowchart of the overall synthesis is presented below.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection start 3-Fluoro-5-methylpyridin-2-amine precursor 2-Bromo-3-fluoro-5-methylpyridine start->precursor Diazotization and Bromination protected_product 2-((Trimethylsilyl)ethynyl)-3-fluoro-5-methylpyridine precursor->protected_product alkyne (Trimethylsilyl)acetylene alkyne->protected_product final_product This compound protected_product->final_product TMS Deprotection

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthesis Pathway

The proposed synthesis is divided into three key stages:

Step 1: Synthesis of 2-Bromo-3-fluoro-5-methylpyridine

The initial step involves the conversion of 3-fluoro-5-methylpyridin-2-amine to 2-bromo-3-fluoro-5-methylpyridine via a Sandmeyer-type reaction. This transformation introduces the necessary bromine atom at the 2-position, which is crucial for the subsequent cross-coupling reaction.

Step 2: Sonogashira Coupling with (Trimethylsilyl)acetylene

The synthesized 2-bromo-3-fluoro-5-methylpyridine is then subjected to a Sonogashira coupling reaction with (trimethylsilyl)acetylene. This palladium- and copper-catalyzed reaction forms the key carbon-carbon bond, installing the protected ethynyl group onto the pyridine ring. The trimethylsilyl (TMS) group is employed as a protecting group for the terminal alkyne to prevent side reactions.

Step 3: Deprotection of the Trimethylsilyl Group

The final step involves the removal of the TMS protecting group from 2-((trimethylsilyl)ethynyl)-3-fluoro-5-methylpyridine to yield the desired terminal alkyne, this compound. This is typically achieved under mild basic conditions.

The complete reaction scheme is visualized below.

Synthesis_Pathway 3-Fluoro-5-methylpyridin-2-amine 3-Fluoro-5-methylpyridin-2-amine 2-Bromo-3-fluoro-5-methylpyridine 2-Bromo-3-fluoro-5-methylpyridine 3-Fluoro-5-methylpyridin-2-amine->2-Bromo-3-fluoro-5-methylpyridine 1. NaNO2, HBr 2. CuBr 2-((Trimethylsilyl)ethynyl)-3-fluoro-5-methylpyridine 2-((Trimethylsilyl)ethynyl)-3-fluoro-5-methylpyridine 2-Bromo-3-fluoro-5-methylpyridine->2-((Trimethylsilyl)ethynyl)-3-fluoro-5-methylpyridine (TMS)acetylene, Pd(PPh3)2Cl2, CuI, Et3N This compound This compound 2-((Trimethylsilyl)ethynyl)-3-fluoro-5-methylpyridine->this compound K2CO3, MeOH

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are representative experimental protocols for each step of the synthesis. These are based on established procedures for similar transformations and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 2-Bromo-3-fluoro-5-methylpyridine

This procedure is adapted from a general method for the diazotization and bromination of aminopyridines.

Materials:

  • 3-Fluoro-5-methylpyridin-2-amine

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of hydrobromic acid (48%) in water, cool to 0-5 °C in an ice-salt bath.

  • Slowly add 3-fluoro-5-methylpyridin-2-amine to the cooled acid solution, maintaining the temperature below 5 °C.

  • A solution of sodium nitrite in water is then added dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes at the same temperature.

  • In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled to 0 °C.

  • The diazonium salt solution is then slowly added to the CuBr solution.

  • The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C until gas evolution ceases.

  • After cooling to room temperature, the mixture is neutralized with a sodium hydroxide solution and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-bromo-3-fluoro-5-methylpyridine.

Step 2: Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of a halopyridine with a terminal alkyne.[1]

Materials:

  • 2-Bromo-3-fluoro-5-methylpyridine

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-3-fluoro-5-methylpyridine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).

  • Add anhydrous, degassed solvent (THF or DMF) followed by triethylamine (2.0-3.0 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add (trimethylsilyl)acetylene (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of Celite, washing with the reaction solvent.

  • The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.

  • After filtration and concentration, the crude product is purified by column chromatography on silica gel to yield 2-((trimethylsilyl)ethynyl)-3-fluoro-5-methylpyridine.

Step 3: Deprotection of the Trimethylsilyl Group

This is a standard procedure for the deprotection of TMS-protected alkynes.

Materials:

  • 2-((Trimethylsilyl)ethynyl)-3-fluoro-5-methylpyridine

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Dissolve 2-((trimethylsilyl)ethynyl)-3-fluoro-5-methylpyridine (1.0 equiv.) in methanol.

  • Add potassium carbonate (0.2-1.0 equiv.) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product can be purified by column chromatography if necessary to afford this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key reactions in the synthesis pathway. Note that yields are representative and can vary based on reaction scale and optimization.

Table 1: Synthesis of 2-Bromo-3-fluoro-5-methylpyridine

ReagentMolar RatioKey ParametersYield (%)
3-Fluoro-5-methylpyridin-2-amine1.0Temperature: 0-5 °C (diazotization), 50-60 °C (bromination)60-80
Sodium Nitrite1.1-1.2Solvent: Aqueous HBr
Copper(I) Bromide1.0-1.2Reaction Time: 2-4 hours

Table 2: Sonogashira Coupling

ReagentMolar RatioKey ParametersYield (%)
2-Bromo-3-fluoro-5-methylpyridine1.0Temperature: Room Temperature to 60 °C70-95
(Trimethylsilyl)acetylene1.1-1.5Solvent: THF or DMF
Pd(PPh₃)₂Cl₂0.02-0.05Base: Triethylamine (2.0-3.0 equiv.)
CuI0.04-0.10Reaction Time: 2-24 hours

Table 3: TMS Deprotection

ReagentMolar RatioKey ParametersYield (%)
2-((Trimethylsilyl)ethynyl)-3-fluoro-5-methylpyridine1.0Temperature: Room Temperature>90
Potassium Carbonate0.2-1.0Solvent: Methanol
Reaction Time: 1-3 hours

References

Technical Guide: Physicochemical Properties of 2-Ethynyl-3-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethynyl-3-fluoro-5-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the novelty of this compound, this document focuses on the established experimental protocols for determining its key physicochemical parameters.

Core Physicochemical Data

While extensive experimental data for this compound is not yet publicly available, its fundamental molecular properties have been established. The following table summarizes the known quantitative data. Further experimental determination is required to fully characterize this compound.

PropertyValueSource
Molecular Formula C₈H₆FN[1]
Molecular Weight 135.14 g/mol [1][2]
Melting Point To be determined
Boiling Point To be determined
Aqueous Solubility To be determined
pKa To be determined
LogP To be determined

Experimental Protocols for Physicochemical Characterization

Detailed methodologies for determining the key physicochemical properties of novel pyridine derivatives like this compound are outlined below.

The melting point of a solid is a critical indicator of its purity.[3] For a pure crystalline compound, a sharp melting point over a narrow range (0.5-1.0°C) is expected.[4]

Protocol: Capillary Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[3][4] The tube is tapped to ensure dense packing.[3][5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[5]

  • Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[3][5] The heating rate is then reduced to about 1-2°C per minute to ensure accurate measurement.[5]

  • Data Recording: The melting range is recorded from the temperature at which the first liquid droplet appears to the temperature at which the entire sample becomes a clear liquid.[3][4]

For liquid compounds, the boiling point is a key physical constant. The Thiele tube method is suitable for small sample volumes.[6]

Protocol: Thiele Tube Method

  • Sample Preparation: Approximately 0.5 mL of the liquid sample is placed in a small test tube (Durham tube).[6] A capillary tube, sealed at one end, is placed in the test tube with the open end down.[6]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[6][7]

  • Heating: The Thiele tube is heated gently.[7] Initially, bubbles will emerge from the capillary tube as the trapped air expands.[6] Heating is continued until a continuous stream of bubbles is observed.[6]

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn into the capillary tube.[6][7]

Solubility is a crucial parameter, particularly for drug development, as it influences absorption and distribution.

Protocol: Shake-Flask Method

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is added to a known volume of purified water (e.g., 1-5 mL) in a sealed vial.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.

The pKa, or acid dissociation constant, is essential for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding. For a pyridine derivative, the pKa will reflect the basicity of the nitrogen atom.

Protocol: Potentiometric Titration

  • Sample Preparation: A solution of this compound is prepared in water at a known concentration (e.g., 1 mM).[8] The ionic strength of the solution is kept constant using a background electrolyte like KCl.[8][9]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated pH meter.[8] The titrant is added in small, precise increments.[9]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[8]

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Protocol: Shake-Flask Method

  • System Preparation: A biphasic system is prepared using n-octanol and water. The two solvents are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The solution is then mixed with the other phase and shaken for a set period to allow for partitioning between the two layers.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is measured using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[10]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording start Start powder Powder the solid sample start->powder pack Pack 2-3 mm of sample into capillary tube powder->pack place Place tube in Melting Point Apparatus pack->place heat_fast Rapidly heat to ~15°C below expected MP place->heat_fast heat_slow Reduce heating rate to 1-2°C per minute heat_fast->heat_slow observe Observe for melting heat_slow->observe record_start Record T1 at first sign of liquid observe->record_start record_end Record T2 when all solid has melted record_start->record_end calculate Melting Range = T1 - T2 record_end->calculate

Workflow for Melting Point Determination

Solubility_Determination cluster_prep Preparation & Equilibration cluster_analysis Analysis cluster_result Result start Start add_solid Add weighed solid to a known volume of water start->add_solid agitate Agitate at constant temp for 24-48 hours add_solid->agitate separate Separate solid and liquid (e.g., centrifuge) agitate->separate extract Extract aliquot of the saturated aqueous phase separate->extract analyze Analyze concentration via UV-Vis or HPLC extract->analyze calculate Calculate Solubility (e.g., in mg/mL) analyze->calculate

Workflow for Aqueous Solubility Determination

pKa_Determination start Start prep_solution Prepare aqueous solution of compound at known concentration with KCl start->prep_solution calibrate_ph Calibrate pH meter using standard buffers prep_solution->calibrate_ph titrate Titrate with standardized acid (e.g., HCl) while recording pH and volume calibrate_ph->titrate plot_curve Plot pH vs. Volume of Titrant titrate->plot_curve find_inflection Identify inflection point of the titration curve plot_curve->find_inflection determine_pka pKa = pH at the half-equivalence point find_inflection->determine_pka end End determine_pka->end

Workflow for pKa Determination via Potentiometric Titration

References

2-Ethynyl-3-fluoro-5-methylpyridine CAS number 1372103-91-7

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1372103-91-7

For the attention of Researchers, Scientists, and Drug Development Professionals.

Physicochemical Properties

The following table summarizes the known physical and chemical properties of 2-Ethynyl-3-fluoro-5-methylpyridine. This data is primarily sourced from chemical suppliers and should be considered as reference information.

PropertyValueSource
Molecular Formula C₈H₆FNSupplier Catalogs
Molecular Weight 135.14 g/mol Supplier Catalogs
Physical Form SolidSupplier Catalogs
Purity Typically >95%Supplier Catalogs
Storage Conditions Inert atmosphere, 2-8°CSupplier Catalogs

Structural Information

IdentifierString
SMILES CC1=CN=C(C(F)=C1)C#C
InChI 1S/C8H6FN/c1-3-8-7(9)4-6(2)5-10-8/h1,4-5H,2H3
InChIKey RRWWIECDYMJKNF-UHFFFAOYSA-N

Safety and Handling

Based on information from supplier safety data sheets, this compound is classified with the GHS06 pictogram, indicating toxicity.

Hazard StatementPrecautionary Statement
H301: Toxic if swallowedP301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not available in published scientific literature or patents. However, a general synthetic approach for ethynylpyridine derivatives often involves a Sonogashira coupling reaction. The following workflow represents a plausible, though unverified, synthetic route.

G cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_intermediate Intermediate (Optional) cluster_deprotection Deprotection cluster_product Final Product 2-Halo-3-fluoro-5-methylpyridine 2-Halo-3-fluoro-5-methylpyridine Reaction_Conditions Palladium Catalyst Copper(I) Cocatalyst Base (e.g., Triethylamine) Solvent (e.g., THF) 2-Halo-3-fluoro-5-methylpyridine->Reaction_Conditions Ethynylating_Reagent Ethynylating Reagent (e.g., (Trimethylsilyl)acetylene) Ethynylating_Reagent->Reaction_Conditions Silyl_protected_product 2-((Trimethylsilyl)ethynyl)-3-fluoro-5-methylpyridine Reaction_Conditions->Silyl_protected_product Deprotection_Conditions Base (e.g., K2CO3) or Fluoride Source (e.g., TBAF) Silyl_protected_product->Deprotection_Conditions Final_Product This compound Deprotection_Conditions->Final_Product

Caption: A general workflow for a potential Sonogashira coupling approach to synthesize this compound.

Disclaimer: This diagram illustrates a general synthetic strategy and is not based on a published experimental protocol for the specific target molecule. Reaction conditions would require optimization.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for this compound, its structural motifs are of interest in medicinal chemistry.

  • Pyridine Core: The pyridine ring is a common scaffold in many approved drugs due to its ability to participate in hydrogen bonding and other molecular interactions with biological targets.

  • Fluoro Substituent: The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, binding affinity, and membrane permeability.

  • Ethynyl Group: The ethynyl group can act as a reactive handle for further chemical modifications (e.g., click chemistry) or can be involved in key interactions with target proteins.

Given these features, it is plausible that this compound could be investigated as an intermediate in the synthesis of novel therapeutic agents. However, without experimental data, any potential application remains speculative.

Signaling Pathways and Biological Targets

There is no information available in the public domain regarding the biological targets or signaling pathways that may be modulated by this compound.

Conclusion

This compound is a commercially available compound with potential utility in chemical synthesis and drug discovery. However, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, experimental data, and biological activity. Researchers interested in this compound would need to undertake foundational research to establish these key parameters.

Spectroscopic Data Analysis of 2-Ethynyl-3-fluoro-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-Ethynyl-3-fluoro-5-methylpyridine. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on established principles and data from analogous structures. It also includes detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from typical chemical shifts, vibrational frequencies, and fragmentation patterns of substituted pyridines, fluoroaromatics, and terminal alkynes.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.2d~2.0H-6
~7.5d~8.0H-4
~3.4s-Ethynyl-H
~2.4s-Methyl-H

Note: The fluorine atom at position 3 will likely introduce further long-range couplings, potentially leading to more complex splitting patterns for H-4.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~158 (d, J ≈ 240 Hz)C-3 (C-F)
~148 (d, J ≈ 15 Hz)C-2
~145C-6
~135 (d, J ≈ 5 Hz)C-4
~130C-5
~85Ethynyl C-α
~80Ethynyl C-β
~18Methyl-C

Note: The carbon directly bonded to fluorine (C-3) will exhibit a large one-bond C-F coupling constant. Adjacent carbons will show smaller two- and three-bond couplings.

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Sharp, Medium≡C-H stretch
~2120Sharp, WeakC≡C stretch
~1600-1450Medium-StrongC=C and C=N stretching (aromatic ring)
~1250-1100StrongC-F stretch
~3000-2850Weak-MediumC-H stretch (methyl)
Table 4: Predicted Mass Spectrometry Data (EI-MS)
m/zRelative IntensityAssignment
135High[M]⁺ (Molecular Ion)
134Medium[M-H]⁺
108Medium[M-HCN]⁺
104Medium[M-HF-H]⁺

Note: The presence of a fluorine atom can influence fragmentation pathways. The exact fragmentation will depend on the ionization energy.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 5 seconds, and 1024-4096 scans.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Instrumentation: Utilize a mass spectrometer with an electron ionization source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization: Bombard the sample with electrons at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Processing: The instrument software will generate a mass spectrum, which is a plot of relative ion abundance versus mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (FTIR-ATR) Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS Data_Analysis Spectral Data Analysis (Peak Assignment, Fragmentation Analysis) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization.

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Ethynyl-3-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-3-fluoro-5-methylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of a rigid ethynyl group, an electronegative fluorine atom, and a methyl group on the pyridine ring introduces interesting electronic and steric features that dictate its three-dimensional structure and conformational preferences. Understanding these aspects is crucial for predicting its interaction with biological targets and for the rational design of novel molecules.

This technical guide provides a comprehensive overview of the predicted molecular structure and conformational landscape of this compound. It includes predicted geometric parameters, detailed hypothetical experimental protocols for its characterization, and visual representations of its structural features and analysis workflows.

Predicted Molecular Structure and Geometry

The molecular structure of this compound is defined by the arrangement of its constituent atoms and the bonding interactions between them. The core is a planar pyridine ring, to which the substituents are attached.

Table 1: Predicted Bond Lengths

BondPredicted Length (Å)
C2-C≡C1.21
C≡C-H1.06
C2-N11.34
N1-C61.33
C6-C51.39
C5-C41.39
C4-C31.38
C3-C21.40
C3-F1.35
C5-CH31.51
C(methyl)-H1.09

Table 2: Predicted Bond Angles

AnglePredicted Angle (°)
C2-C≡C-H180.0
N1-C2-C≡C121.0
C3-C2-C≡C119.0
C2-N1-C6117.0
N1-C6-C5124.0
C6-C5-C4118.0
C5-C4-C3119.0
C4-C3-C2122.0
C4-C3-F119.0
C2-C3-F119.0
C6-C5-CH3121.0
C4-C5-CH3121.0
H-C(methyl)-H109.5

Table 3: Predicted Dihedral Angles

Dihedral AnglePredicted Angle (°)
F-C3-C2-C≡C0.0 or 180.0
C≡C-C2-N1-C60.0 or 180.0
CH3-C5-C6-N10.0 or 180.0

Note: The planarity of the pyridine ring and the linear nature of the ethynyl group restrict major conformational flexibility in the core structure.

Conformational Analysis

The primary source of conformational isomerism in this compound arises from the rotation of the methyl group. However, the energy barrier for this rotation is expected to be very low, leading to essentially free rotation at room temperature. The conformation of the ethynyl group is fixed due to its linear geometry.

The planarity of the pyridine ring is a key feature. While minor puckering can occur, the aromatic system strongly favors a flat conformation. The relative orientations of the substituents with respect to the ring are therefore largely fixed.

cluster_0 Conformational Analysis Workflow A Initial Structure Generation B Computational Modeling (DFT, Molecular Mechanics) A->B C Potential Energy Surface Scan (Rotation of Methyl Group) B->C D Identification of Conformational Minima C->D E Calculation of Relative Energies D->E F Experimental Validation (NMR Spectroscopy) E->F

Workflow for the conformational analysis of this compound.

The two primary conformations of interest would be those where a C-H bond of the methyl group is either eclipsing or staggered with respect to the C5-C4 or C5-C6 bond of the pyridine ring. The energy difference between these rotamers is predicted to be minimal.

Hypothetical Experimental Protocols

Due to the absence of published experimental data, the following protocols are provided as standard methodologies for the characterization of a novel substituted pyridine like this compound.

X-ray Crystallography

Objective: To determine the precise solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Methodology:

  • Crystal Growth: Single crystals of this compound would be grown by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of hexane and dichloromethane) at a constant temperature.

  • Data Collection: A suitable single crystal would be mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data would be processed to yield a set of structure factors. The crystal structure would be solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure in solution and to probe the electronic environment of the nuclei.

Methodology:

  • Sample Preparation: A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum would be acquired to identify the chemical shifts, coupling constants, and integration of the proton signals. This would provide information on the aromatic, methyl, and ethynyl protons.

  • ¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum (typically proton-decoupled) would be acquired to identify the chemical shifts of all unique carbon atoms.

  • ¹⁹F NMR Spectroscopy: A one-dimensional fluorine NMR spectrum would be acquired to determine the chemical shift of the fluorine atom and its coupling to neighboring protons.

  • 2D NMR Spectroscopy: To unambiguously assign all signals and determine through-bond and through-space correlations, a suite of 2D NMR experiments would be performed, including COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation). NOESY or ROESY experiments could provide insights into through-space proximities of atoms, which can be useful for conformational analysis.

Computational Modeling

Objective: To predict the minimum energy conformation, molecular geometry, and electronic properties.

Methodology:

  • Structure Building: An initial 3D structure of this compound would be built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search would be performed to identify low-energy conformers, primarily by rotating the methyl group.

  • Geometry Optimization and Frequency Calculation: The geometries of the identified conformers would be optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). Frequency calculations would be performed to confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • Property Calculation: Various molecular properties, such as bond lengths, bond angles, dihedral angles, electrostatic potential, and NMR chemical shifts, would be calculated from the optimized geometry.

cluster_0 Experimental and Computational Synergy A Synthesis and Purification B X-ray Crystallography (Solid State Structure) A->B C NMR Spectroscopy (Solution Structure) A->C E Structure-Activity Relationship Studies B->E C->E D Computational Modeling (Theoretical Structure & Energetics) D->B Compare & Validate D->C Compare & Validate D->E

Synergistic approach for characterizing this compound.

Conclusion

The molecular structure of this compound is characterized by a planar pyridine core with ethynyl, fluoro, and methyl substituents. While significant conformational flexibility is not anticipated due to the rigidity of the aromatic ring and the ethynyl group, the free rotation of the methyl group represents the main conformational freedom. The predicted structural parameters provide a solid foundation for understanding its chemical behavior. For a definitive elucidation of its structure and conformation, experimental characterization through X-ray crystallography and advanced NMR spectroscopic techniques, in conjunction with high-level computational modeling, is essential. Such studies will be invaluable for its potential application in drug discovery and materials science.

The Ascendant Role of Fluorinated Pyridines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds has become a cornerstone of modern medicinal chemistry, unlocking significant advancements in drug potency, selectivity, metabolic stability, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the biological activities of fluorinated pyridines, offering a comprehensive resource for researchers and drug development professionals. The guide details key signaling pathways, presents quantitative biological data, and outlines relevant experimental protocols.

The Physicochemical Advantage of Fluorination

The introduction of fluorine atoms into a pyridine ring imparts unique physicochemical properties that can dramatically enhance a molecule's drug-like characteristics. The high electronegativity and small atomic radius of fluorine can alter the electron distribution within the pyridine ring, influencing its pKa and modulating interactions with biological targets. Furthermore, the strength of the carbon-fluorine bond can block sites of metabolic degradation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. This enhanced stability and modulation of lipophilicity often lead to improved oral bioavailability and better brain penetration for centrally acting agents.[1][2][3]

Diverse Biological Activities of Fluorinated Pyridines

Fluorinated pyridine derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation and application across numerous therapeutic areas.

Anticancer Activity

A significant number of approved and investigational anticancer agents feature a fluorinated pyridine moiety. These compounds often target key signaling pathways involved in cell growth, proliferation, and survival.

One prominent example is Alpelisib , a potent and selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[4] The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it a critical therapeutic target.[5] The fluorinated pyridine component of Alpelisib contributes to its high affinity and metabolic stability.[4]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Fluorinated Pyridines

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, which in turn promotes protein synthesis and cell growth. Fluorinated pyridine inhibitors like Alpelisib bind to the ATP-binding pocket of PI3Kα, preventing the phosphorylation of PIP2 and thereby inhibiting the entire downstream signaling cascade.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Alpelisib Alpelisib (Fluorinated Pyridine) Alpelisib->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Alpelisib.

Quantitative Data: Anticancer Activity of Fluorinated Pyridines

Compound ClassTargetCell LineIC50 (µM)Reference
Pyridine DerivativesVEGFR-2-3.93 - 5.0[6]
Platinum Complexes with Fluorinated Pyridine Ligands-MCF-7Comparable to Cisplatin[7]
Fluorinated Aminophenylhydrazines-A5490.64[8]
Pyrazolopyridine DerivativesCDK2-0.24 - 3.52[9]
Pyrazolopyridine Derivativesc-Met KinaseHepG-23.42[10]
Pyrazolopyridine Derivativesc-Met KinaseMCF-74.16[10]
Pyridine Derivatives-A3751.5 nM[11]
Pyridine Derivatives-M141.7 nM[11]
Pyridine Derivatives-RPMI 79511.7 nM[11]
Cardiovascular Activity

Fluorinated pyridines have also emerged as important therapeutic agents for cardiovascular diseases. Vericiguat , a soluble guanylate cyclase (sGC) stimulator, is a prime example.[4] It is used to treat chronic heart failure. The fluorine atom in Vericiguat enhances its metabolic stability and reduces clearance.[4]

Signaling Pathway: NO-sGC-cGMP Pathway Stimulation by Vericiguat

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway plays a critical role in regulating vascular tone and cardiac function. In heart failure, endothelial dysfunction leads to reduced NO bioavailability and impaired sGC activity, resulting in decreased cGMP levels and subsequent vasoconstriction and cardiac remodeling. Vericiguat directly stimulates sGC, independent of NO, and also sensitizes sGC to endogenous NO. This leads to increased production of cGMP, which in turn mediates vasodilation and has beneficial effects on cardiac function.[1][12][13]

sGC_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts Vericiguat Vericiguat (Fluorinated Pyridine) Vericiguat->sGC Stimulates & Sensitizes GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Improved Cardiac Function PKG->Vasodilation Leads to Synthesis_Workflow Start 3-Aminopyridine Step1 Diazotization (e.g., NaNO2, HBF4) Start->Step1 Intermediate Diazonium Salt Step1->Intermediate Step2 Thermal Decomposition (Balz-Schiemann) Intermediate->Step2 Product 3-Fluoropyridine Step2->Product

References

An In-depth Technical Guide to 2-Ethynyl-3-fluoro-5-methylpyridine: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethynyl-3-fluoro-5-methylpyridine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. While the specific discovery and detailed historical timeline of this compound are not extensively documented in public literature, its structural motifs—a fluorinated pyridine ring and an ethynyl group—position it as a valuable building block for the synthesis of complex molecules. This document outlines the key physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and the potential applications of this compound, drawing context from the well-established roles of related fluoropyridine and ethynylpyridine derivatives in drug discovery and development.

Introduction

This compound (CAS No. 1372103-91-7) is a substituted pyridine derivative that combines several key features beneficial for the development of novel chemical entities. The pyridine core is a ubiquitous scaffold in pharmaceuticals and agrochemicals. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. Furthermore, the terminal ethynyl group serves as a versatile chemical handle for a variety of coupling reactions, most notably the Sonogashira coupling, enabling the facile construction of more complex molecular architectures.

This guide aims to provide researchers and drug development professionals with a detailed understanding of the synthesis and potential utility of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from commercially available sources.

PropertyValueReference
CAS Number 1372103-91-7[1][2]
Molecular Formula C₈H₆FN[2]
Molecular Weight 135.14 g/mol [2]
Appearance Not specified (likely a solid or oil)
Purity Typically >95% (commercial grade)

Proposed Synthetic Pathway

Logical Flow of the Proposed Synthesis

G start Commercially Available 3-Amino-5-methylpyridine step1 Step 1: Halogenation and Fluorination (e.g., Sandmeyer-type reaction) start->step1 intermediate 2-Bromo-3-fluoro-5-methylpyridine step1->intermediate step2 Step 2: Sonogashira Coupling (with Trimethylsilylacetylene) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Bromo-3-fluoro-5-methylpyridine

The synthesis of the key intermediate, 2-bromo-3-fluoro-5-methylpyridine, can be envisioned starting from 3-amino-5-methylpyridine, drawing inspiration from methodologies described in patent literature for similar fluorinated pyridines[3]. This transformation can be achieved through a Sandmeyer-type reaction.

Experimental Protocol:

  • Diazotization: 3-Amino-5-methylpyridine (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (HBr, ~48%). The solution is cooled to 0-5 °C in an ice-salt bath.

  • An aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Fluorination (Balz-Schiemann type reaction): To the solution of the diazonium salt, an aqueous solution of fluoroboric acid (HBF₄, ~50%) is added. The mixture is stirred, and the resulting diazonium tetrafluoroborate salt is allowed to precipitate.

  • The precipitate is filtered, washed with cold water, and dried.

  • The dried diazonium tetrafluoroborate salt is then thermally decomposed, or in some variations, heated in the presence of a copper catalyst, to yield 2-bromo-3-fluoro-5-methylpyridine.

  • Work-up and Purification: The crude product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography on silica gel.

Step 2: Sonogashira Coupling to Yield this compound

The final step involves a palladium- and copper-catalyzed Sonogashira coupling of the 2-bromo-3-fluoro-5-methylpyridine intermediate with a suitable alkyne, such as trimethylsilylacetylene (TMSA). The use of TMSA is advantageous as the TMS group can be easily removed under mild basic conditions.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-bromo-3-fluoro-5-methylpyridine (1.0 eq) in a suitable solvent (e.g., a mixture of tetrahydrofuran and triethylamine), are added trimethylsilylacetylene (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.1 eq).

  • The reaction mixture is degassed with argon or nitrogen for 15-20 minutes.

  • The reaction is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Deprotection: Upon completion of the coupling reaction, a mild base such as potassium carbonate (K₂CO₃) in methanol is added to the reaction mixture to remove the trimethylsilyl protecting group. The mixture is stirred at room temperature for 1-2 hours.

  • Work-up and Purification: The reaction mixture is filtered to remove any solids, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product, this compound, is then purified by column chromatography on silica gel.

General Mechanism of the Sonogashira Coupling

G cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA R-X Pd_complex R-Pd(II)(X)L2 OA->Pd_complex Transmetal Transmetalation Pd_complex->Transmetal Pd_alkynyl R-Pd(II)(C≡CR')L2 Transmetal->Pd_alkynyl RE Reductive Elimination Pd_alkynyl->RE RE->Pd0 Product R-C≡CR' RE->Product CuX CuX Cu_alkynyl Cu-C≡CR' CuX->Cu_alkynyl + H-C≡CR' - HX Alkyne H-C≡CR' Cu_alkynyl->Transmetal

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound have not been reported in the literature, its structural components are prevalent in many biologically active molecules.

  • Fluoropyridines in Medicinal Chemistry: The incorporation of fluorine into a pyridine ring is a common strategy in drug design. The fluorine atom can enhance binding affinity to target proteins through favorable electrostatic interactions, improve metabolic stability by blocking sites of oxidation, and increase cell membrane permeability. Many approved drugs contain the fluoropyridine moiety.

  • Ethynyl Group as a Pharmacophore and Synthetic Handle: The ethynyl group is present in a number of approved drugs and clinical candidates. It can act as a bioisostere for other functional groups and can participate in key binding interactions with biological targets. As a synthetic handle, it allows for further functionalization through "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to link the molecule to other fragments, probes, or biomolecules.

Given these characteristics, this compound is a promising starting material for the synthesis of libraries of compounds for screening against a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Although its specific discovery and history are not well-documented, its synthesis can be reliably achieved through a proposed pathway involving a Sonogashira cross-coupling reaction. The combination of a fluorinated pyridine core and a reactive ethynyl group makes this compound an attractive starting material for the development of novel and complex molecules with potential biological activity. This technical guide provides a solid foundation for researchers looking to utilize this compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Ethynyl-3-fluoro-5-methylpyridine in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Ethynyl-3-fluoro-5-methylpyridine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This fluorinated pyridine derivative is a valuable building block for the synthesis of novel 1,2,3-triazole-containing compounds with potential applications in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom and a methyl group on the pyridine ring can influence the physicochemical properties of the resulting triazole products, such as metabolic stability, lipophilicity, and target binding affinity.

The following protocols are designed as a starting point for researchers. Optimization of reaction conditions is recommended for specific applications to achieve the best results.

Introduction to this compound in Click Chemistry

Click chemistry, a term coined by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups.[1][2] The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2][3] This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of diverse compound libraries for drug discovery and the development of bioconjugates.[3]

This compound serves as the alkyne component in the CuAAC reaction. The pyridine moiety is a common scaffold in many pharmaceuticals, and the fluorine atom can enhance metabolic stability and binding affinity to biological targets. The ethynyl group provides the reactive handle for the click reaction, allowing for its conjugation to a wide range of azide-containing molecules, including small molecules, peptides, and proteins.

General Reaction Scheme

The CuAAC reaction involves the coupling of an alkyne, such as this compound, with an azide in the presence of a copper(I) catalyst. The reaction is typically carried out in a variety of solvents, including aqueous mixtures, and proceeds readily at room temperature.

General Reaction for CuAAC with this compound

Experimental Protocols

The following are general protocols for performing a CuAAC reaction with this compound. These should be considered as starting points, and optimization of parameters such as solvent, temperature, catalyst loading, and ligand may be necessary for specific substrates.

Protocol 1: Small Molecule Synthesis

This protocol is suitable for the synthesis of small molecule triazole derivatives in an organic solvent.

Materials:

  • This compound

  • Azide-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF, DMSO)

  • Nitrogen or Argon gas for inert atmosphere (optional but recommended)

Procedure:

  • To a reaction vial, add this compound (1.0 eq).

  • Add the azide-containing compound (1.0 - 1.2 eq).

  • Dissolve the reactants in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 - 0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 - 0.2 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution. The order of addition is crucial to ensure the reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Bioconjugation in Aqueous Buffer

This protocol is adapted for the labeling of biomolecules, such as proteins or peptides, in an aqueous environment.

Materials:

  • This compound (or a derivative with improved water solubility)

  • Azide-modified biomolecule (e.g., protein, peptide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or another copper-chelating ligand

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Dissolve the azide-modified biomolecule in the aqueous buffer.

  • Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO.

  • Prepare fresh stock solutions of CuSO₄·5H₂O, sodium ascorbate, and THPTA in water.

  • To the biomolecule solution, add the this compound solution to the desired final concentration.

  • Premix the CuSO₄·5H₂O and THPTA solutions before adding them to the reaction mixture. The ligand helps to stabilize the Cu(I) catalyst and protect the biomolecule from oxidative damage.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Gently agitate the reaction mixture at room temperature.

  • The reaction progress can be monitored by techniques appropriate for the biomolecule, such as SDS-PAGE with fluorescent visualization (if a fluorescent azide was used) or mass spectrometry.

  • Upon completion, the labeled biomolecule can be purified from excess reagents and catalyst using methods like dialysis, size-exclusion chromatography, or affinity purification.

Data Presentation

As no specific experimental data for this compound in click chemistry was found in the literature, the following tables present representative data for general CuAAC reactions. These values should be used as a reference, and actual results with the specified compound may vary.

Table 1: Representative Reaction Conditions and Yields for Small Molecule Synthesis

EntryAlkyneAzideCatalyst (mol%)Ligand (mol%)SolventTime (h)Yield (%)
1PhenylacetyleneBenzyl azide5-t-BuOH/H₂O12>95
2Propargyl alcohol1-Azidohexane10-DMF892
3Ethynylbenzene4-Azidotoluene25 (THPTA)DMSO/H₂O698

Table 2: Representative Conditions for Bioconjugation Reactions

BiomoleculeAlkyne ConcentrationAzide ConcentrationCu(I) SourceLigandBufferTime (h)
Protein (10 µM)100 µM100 µMCuSO₄/AscorbateTHPTAPBS, pH 7.41-4
Peptide (50 µM)250 µM250 µMCuSO₄/AscorbateTBTATris Buffer, pH 8.00.5-2

Visualizations

Diagram 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_reaction Click Reaction cluster_workup Workup & Purification Alkyne 2-Ethynyl-3-fluoro- 5-methylpyridine Reaction_Vessel Reaction Mixture (Solvent, Room Temp) Alkyne->Reaction_Vessel Azide Azide-containing Molecule Azide->Reaction_Vessel CuSO4 CuSO4 CuSO4->Reaction_Vessel Ascorbate Sodium Ascorbate Ascorbate->Reaction_Vessel Ligand Ligand (e.g., THPTA) (Optional for Bioconjugation) Ligand->Reaction_Vessel Extraction Extraction / Purification Reaction_Vessel->Extraction Product 1,2,3-Triazole Product Extraction->Product

Caption: General workflow for a CuAAC reaction.

Diagram 2: Logical Relationship in Drug Discovery Application

Drug_Discovery_Logic cluster_building_blocks Core Components cluster_synthesis Synthesis cluster_library Output cluster_screening Application Pyridine_Alkyne This compound Click_Chemistry CuAAC Click Reaction Pyridine_Alkyne->Click_Chemistry Azide_Library Diverse Azide Building Blocks Azide_Library->Click_Chemistry Triazole_Library Library of Novel Triazole Compounds Click_Chemistry->Triazole_Library Biological_Screening High-Throughput Biological Screening Triazole_Library->Biological_Screening Lead_Identification Lead Compound Identification Biological_Screening->Lead_Identification

Caption: Application of click chemistry in drug discovery.

References

Application Notes and Protocols for 2-Ethynyl-3-fluoro-5-methylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-3-fluoro-5-methylpyridine is a valuable heterocyclic building block in organic synthesis, particularly in the field of medicinal chemistry. The presence of a fluorine atom, a methyl group, and an ethynyl group on the pyridine ring offers a unique combination of electronic properties and reactive sites. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the ethynyl group serves as a versatile handle for various coupling reactions, most notably the Sonogashira coupling. This allows for the straightforward introduction of diverse molecular fragments, making it a key component in the synthesis of complex bioactive molecules.

These application notes provide an overview of the use of this compound in the synthesis of Glycogen Synthase Kinase 3 (GSK-3) inhibitors, which are of significant interest for the treatment of various diseases, including neurodegenerative disorders like Alzheimer's disease and non-insulin-dependent diabetes mellitus.[1]

Key Applications in Drug Discovery: Synthesis of GSK-3 Inhibitors

A significant application of this compound is in the synthesis of substituted pyrrolo[2,3-b]pyridine derivatives, which have been identified as potent inhibitors of Glycogen Synthase Kinase 3 (GSK-3). The general synthetic strategy involves a Sonogashira cross-coupling reaction between this compound and a halogenated 1H-pyrrolo[2,3-b]pyridine core.

Experimental Workflow for the Synthesis of a GSK-3 Inhibitor Intermediate:

workflow A 2-Ethynyl-3-fluoro- 5-methylpyridine C Sonogashira Coupling A->C B 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine B->C D Intermediate: 2-((3-Fluoro-5-methylpyridin-2-yl)ethynyl) -1H-pyrrolo[2,3-b]pyridin-5-amine C->D

Caption: Synthetic workflow for a key intermediate.

Experimental Protocols

The following protocols are adapted from established procedures for Sonogashira cross-coupling reactions with similar substrates.[2] Optimization may be required for specific substrate combinations and scales.

Protocol 1: Sonogashira Coupling of this compound with 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

Objective: To synthesize the key intermediate 2-((3-fluoro-5-methylpyridin-2-yl)ethynyl)-1H-pyrrolo[2,3-b]pyridin-5-amine.

Materials:

  • This compound

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

  • Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (1.0 eq).

  • Add anhydrous THF and triethylamine (4:2 v/v).

  • Degas the solution by bubbling with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) to the reaction mixture.

  • Add this compound (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product.

Quantitative Data (Representative)

Reactant 1Reactant 2Catalyst/Co-catalystSolvent/BaseYield (%)Reference
6-bromo-3-fluoro-2-cyanopyridine1-ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuITHF / Et₃N92[2]
6-bromo-3-fluoro-2-cyanopyridine1-ethynyl-4-(trifluoromethyl)benzenePd(PPh₃)₄ / CuITHF / Et₃N93[2]
6-bromo-3-fluoro-2-cyanopyridine4-ethynyl-N,N-dimethylanilinePd(PPh₃)₄ / CuITHF / Et₃N85[2]

Note: The yields presented are for analogous Sonogashira coupling reactions and serve as a reference. Actual yields for the reaction with this compound may vary.

Signaling Pathway Implication: GSK-3 Inhibition

The synthesized pyrrolo[2,3-b]pyridine derivatives are designed to target the Glycogen Synthase Kinase 3 (GSK-3) signaling pathway. GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of the GSK-3 pathway has been implicated in the pathogenesis of several diseases.

gsk3_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds GSK3b GSK-3β Frizzled->GSK3b inactivates BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for degradation Axin Axin APC APC TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates and activates Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->GSK3b inhibits TargetGenes Target Gene Transcription TCF_LEF->TargetGenes

Caption: Simplified Wnt/GSK-3 signaling pathway.

In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The pyrrolo[2,3-b]pyridine inhibitors, derived from this compound, act by inhibiting GSK-3β. This prevents the phosphorylation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell survival and proliferation.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its application in the development of GSK-3 inhibitors highlights its importance in modern drug discovery. The provided protocols and data serve as a foundation for researchers to explore the rich chemistry of this compound and to design novel bioactive agents.

References

Applications of 2-Ethynyl-3-fluoro-5-methylpyridine in Medicinal Chemistry: A Conceptual Overview

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, a comprehensive review of scientific literature and patent databases reveals no specific, publicly documented applications of 2-Ethynyl-3-fluoro-5-methylpyridine in medicinal chemistry. The information presented herein is therefore based on the well-established roles of its constituent chemical moieties—the fluorinated pyridine ring and the terminal ethynyl group—in drug discovery and development. This document serves as a conceptual guide for researchers and drug development professionals on the potential applications and experimental considerations for this versatile chemical building block.

Introduction

This compound is a heterocyclic compound that incorporates several key features of high value in modern medicinal chemistry. The strategic placement of a fluorine atom on the pyridine ring can significantly influence the physicochemical and pharmacological properties of a molecule. The terminal alkyne functionality serves as a versatile synthetic handle for the construction of more complex molecular architectures through various coupling reactions. While direct biological data for this specific compound is not available, its structure suggests potential as a key intermediate in the synthesis of novel therapeutic agents.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its utility in the development of a range of therapeutic agents, particularly in oncology and neuroscience.

1. Kinase Inhibitors: The pyridine scaffold is a common core in a multitude of approved and investigational kinase inhibitors. The nitrogen atom can act as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The ethynyl group can be functionalized to extend into other regions of the binding pocket, potentially forming covalent bonds with nearby cysteine residues (in the case of targeted covalent inhibitors) or introducing further non-covalent interactions to enhance potency and selectivity. The fluorine atom can modulate the basicity of the pyridine nitrogen and improve metabolic stability.

2. GPCR Modulators: G-protein coupled receptors (GPCRs) are another major class of drug targets. The ethynylpyridine scaffold can be elaborated to generate ligands that fit into the often-hydrophobic binding pockets of these receptors. For instance, ethynylpyridines have been utilized in the development of antagonists for receptors like the metabotropic glutamate receptor 5 (mGluR5), which is implicated in anxiety and other neurological disorders.

3. Bioisosteric Replacement: The fluorinated pyridine ring can serve as a bioisostere for other aromatic or heteroaromatic systems, offering an alternative with potentially improved properties such as enhanced membrane permeability, reduced metabolism by cytochrome P450 enzymes, and increased binding affinity due to favorable electrostatic interactions of the fluorine atom.

Experimental Protocols: A Representative Application

Given the absence of specific documented reactions, a representative protocol for a Sonogashira cross-coupling reaction is provided below. This reaction is a cornerstone of medicinal chemistry for its ability to form carbon-carbon bonds between a terminal alkyne and an aryl or heteroaryl halide, a highly probable application for this compound.

Protocol: Palladium-Catalyzed Sonogashira Cross-Coupling of this compound with a Generic Aryl Iodide

This protocol describes a general procedure for the synthesis of a 2-(arylethynyl)-3-fluoro-5-methylpyridine derivative.

Materials:

  • This compound

  • Aryl iodide (or bromide) of interest

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 eq.), this compound (1.1 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

  • Add anhydrous, degassed solvent (e.g., THF) to achieve a concentration of approximately 0.1 M with respect to the aryl iodide.

  • Add the base (e.g., TEA, 3.0 eq.) to the reaction mixture.

  • Ensure the mixture is thoroughly degassed by bubbling the inert gas through the solution for 10-15 minutes.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., to 40-60 °C) may be applied.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(arylethynyl)-3-fluoro-5-methylpyridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following table outlines hypothetical reaction parameters for the general Sonogashira coupling protocol described above. Researchers should optimize these conditions for their specific substrates.

ParameterValue/ConditionNotes
Reactants
Aryl Halide1.0 eq.Iodides are generally more reactive than bromides.
This compound1.1 - 1.5 eq.A slight excess of the alkyne can help drive the reaction to completion.
Catalyst System
Palladium Pre-catalystPd(PPh₃)₂Cl₂ (1-5 mol%)Other palladium sources such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand can also be used.
Copper(I) Co-catalystCuI (2-10 mol%)Essential for the traditional Sonogashira reaction mechanism. Copper-free conditions are also possible with different catalyst systems.
Solvent & Base
SolventAnhydrous, degassed THF, DMF, or 1,4-DioxaneThe choice of solvent can influence reaction rate and solubility of reactants.
BaseTEA, DIPEA, or other amine bases (2-4 eq.)The base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.
Reaction Conditions
TemperatureRoom Temperature to 60 °CReaction temperature should be optimized for the specific substrates.
AtmosphereInert (Argon or Nitrogen)Crucial to prevent oxidation of the palladium catalyst and homo-coupling of the alkyne.
Reaction Time2 - 24 hoursMonitored by TLC or LC-MS until consumption of the limiting reagent.

Visualizations

The following diagrams illustrate the potential utility of this compound in a drug discovery context.

G cluster_0 Conceptual Drug Discovery Workflow A This compound (Building Block) B Chemical Synthesis (e.g., Sonogashira Coupling) A->B C Library of Novel Fluorinated Pyridine Derivatives B->C D High-Throughput Screening (e.g., Kinase Assay Panel) C->D E Identification of 'Hit' Compounds D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: Conceptual workflow for utilizing this compound in a drug discovery program.

G cluster_1 Representative Sonogashira Coupling Reaction Reactant1 This compound Product 2-(Arylethynyl)-3-fluoro-5-methylpyridine Reactant1->Product Reactant2 Aryl-Halide (Ar-X) Reactant2->Product Catalyst Pd(0) Catalyst + Cu(I) Co-catalyst Catalyst->Product Catalytic Cycle Base Amine Base (e.g., TEA) Base->Product

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Ethynyl-3-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel furopyridine and pyridopyrimidine derivatives starting from 2-ethynyl-3-fluoro-5-methylpyridine. This starting material is a versatile building block for the generation of diverse heterocyclic scaffolds of interest in medicinal chemistry and materials science. The following sections detail the synthesis of the starting material, its conversion into key intermediates, and subsequent cyclization reactions to yield the target heterocyclic systems.

Synthesis of the Starting Material: this compound

The synthesis of this compound can be achieved via a two-step process starting from the commercially available 2-bromo-3-fluoro-5-methylpyridine. The first step involves a Sonogashira cross-coupling reaction with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection of the silyl group to yield the terminal alkyne.

Protocol 1: Sonogashira Coupling of 2-Bromo-3-fluoro-5-methylpyridine with Trimethylsilylacetylene

This protocol is adapted from a similar Sonogashira coupling of a bromofluoropyridine derivative.[1]

Materials:

  • 2-Bromo-3-fluoro-5-methylpyridine

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous and degassed tetrahydrofuran (THF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-bromo-3-fluoro-5-methylpyridine (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).

  • Add anhydrous, degassed THF (concentration typically 0.2 M) followed by triethylamine (3.0 eq.).

  • Add trimethylsilylacetylene (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Deprotection of 2-(Trimethylsilylethynyl)-3-fluoro-5-methylpyridine

This is a standard procedure for the deprotection of trimethylsilyl-protected alkynes.[2][3]

Materials:

  • 2-(Trimethylsilylethynyl)-3-fluoro-5-methylpyridine

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 2-(Trimethylsilylethynyl)-3-fluoro-5-methylpyridine (1.0 eq.) in methanol.

  • Add potassium carbonate (0.2 eq.) to the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield this compound.

Synthesis of Furopyridine Derivatives

The synthesis of furopyridines from this compound involves a two-step sequence: nucleophilic aromatic substitution of the fluorine atom to introduce a hydroxyl group, followed by an intramolecular cyclization.

Workflow for Furopyridine Synthesis

Furopyridine_Synthesis start This compound intermediate 2-Ethynyl-3-hydroxy-5-methylpyridine start->intermediate Nucleophilic Aromatic Substitution (e.g., NaOH) product Furo[3,2-b]pyridine Derivative intermediate->product Intramolecular Cyclization (e.g., Pd(II) catalyst)

Caption: Synthetic workflow for furopyridine derivatives.

Protocol 3: Synthesis of 2-Ethynyl-3-hydroxy-5-methylpyridine

This protocol is a general method for the nucleophilic substitution of a fluoro group on a pyridine ring with a hydroxide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Dioxane (co-solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of dioxane and water.

  • Add sodium hydroxide (3.0 eq.).

  • Heat the reaction mixture to reflux (approximately 100 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid (1M).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Palladium-Catalyzed Intramolecular Cyclization to Furo[3,2-b]pyridine

This protocol is based on palladium-catalyzed intramolecular cyclization reactions of 2-ethynylpyridines.[4]

Materials:

  • 2-Ethynyl-3-hydroxy-5-methylpyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 2-ethynyl-3-hydroxy-5-methylpyridine (1.0 eq.), palladium(II) acetate (0.05 eq.), triphenylphosphine (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous DMF.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of Pyridopyrimidine Derivatives

The synthesis of pyridopyrimidines from this compound proceeds through the initial formation of a 3-amino-2-ethynylpyridine intermediate, followed by cyclization with a one-carbon synthon.

Workflow for Pyridopyrimidine Synthesis

Pyridopyrimidine_Synthesis start This compound intermediate 2-Ethynyl-3-amino-5-methylpyridine start->intermediate Nucleophilic Aromatic Substitution (e.g., NH₃) product Pyrido[3,2-d]pyrimidine Derivative intermediate->product Cyclization (e.g., Formamide)

Caption: Synthetic workflow for pyridopyrimidine derivatives.

Protocol 5: Synthesis of 2-Ethynyl-3-amino-5-methylpyridine

This protocol is based on the amination of a 2,3-difluoropyridine derivative.[5]

Materials:

  • This compound

  • Aqueous ammonia (28%)

  • Sealed pressure vessel

  • Heating source

Procedure:

  • Place this compound (1.0 eq.) and aqueous ammonia in a sealed pressure vessel. The molar ratio of the pyridine to ammonia should be approximately 1:10.

  • Heat the sealed vessel to 120-140 °C for 18-24 hours.

  • After cooling to room temperature, carefully open the vessel.

  • Extract the reaction mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 6: Cyclization to Pyrido[3,2-d]pyrimidine

This is a general method for the synthesis of pyrimidines from aminopyridines.

Materials:

  • 2-Ethynyl-3-amino-5-methylpyridine

  • Formamide

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, heat a mixture of 2-ethynyl-3-amino-5-methylpyridine (1.0 eq.) and an excess of formamide (at least 10 eq.).

  • Maintain the reaction at reflux (around 180-200 °C) for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Summary

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Analytical Data (Expected)
2-(Trimethylsilylethynyl)-3-fluoro-5-methylpyridineStructure of 2-(Trimethylsilylethynyl)-3-fluoro-5-methylpyridineC₁₁H₁₄FNSi207.3270-85¹H NMR, ¹³C NMR, MS
This compoundStructure of this compoundC₈H₆FN135.1490-98¹H NMR, ¹³C NMR, MS
2-Ethynyl-3-hydroxy-5-methylpyridineStructure of 2-Ethynyl-3-hydroxy-5-methylpyridineC₈H₇NO133.1560-75¹H NMR, ¹³C NMR, MS
6-Methylfuro[3,2-b]pyridineStructure of 6-Methylfuro[3,2-b]pyridineC₈H₇NO133.1550-70¹H NMR, ¹³C NMR, MS
2-Ethynyl-3-amino-5-methylpyridineStructure of 2-Ethynyl-3-amino-5-methylpyridineC₈H₈N₂132.1655-70¹H NMR, ¹³C NMR, MS
6-Methylpyrido[3,2-d]pyrimidineStructure of 6-Methylpyrido[3,2-d]pyrimidineC₈H₇N₃145.1640-60¹H NMR, ¹³C NMR, MS

Note: Structures are placeholders. Yields and analytical data are estimates based on related literature and may vary depending on specific reaction conditions and substrates.

References

Application Notes and Protocols: 2-Ethynyl-3-fluoro-5-methylpyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-ethynyl-3-fluoro-5-methylpyridine as a building block in the synthesis of potent kinase inhibitors, with a particular focus on inhibitors of Anaplastic Lymphoma Kinase (ALK). This document includes detailed experimental protocols, quantitative biological data, and a visual representation of the relevant signaling pathway.

Introduction

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements (e.g., EML4-ALK fusion), becomes a potent oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1] The development of small molecule ALK inhibitors has significantly improved outcomes for patients with ALK-positive malignancies.

This compound is a valuable heterocyclic building block for the synthesis of complex, biologically active molecules. Its ethynyl group provides a reactive handle for carbon-carbon bond formation, most commonly through Sonogashira coupling reactions, allowing for the facile introduction of this substituted pyridine moiety into a larger molecular scaffold. The fluorine and methyl substituents on the pyridine ring can modulate the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, and can also influence binding interactions with the target kinase.

While not a direct precursor in the most widely published large-scale syntheses of the third-generation ALK inhibitor Lorlatinib (PF-06463922), this compound represents a key structural motif present in potent kinase inhibitors. The methodologies described herein are broadly applicable to the synthesis of various kinase inhibitors incorporating an ethynylpyridine fragment.

Data Presentation: Potency of ALK Inhibitors

The following tables summarize the in vitro potency of several generations of ALK inhibitors against wild-type ALK and clinically relevant resistance mutations. This data highlights the evolution of ALK inhibitors to overcome acquired resistance.

Table 1: Biochemical Potency (Ki) of ALK Inhibitors

CompoundALK (Wild-Type) Ki (nM)ALK (L1196M) Ki (nM)ROS1 Ki (nM)
Crizotinib--<0.025
Alectinib1.9--
Ceritinib---
Lorlatinib (PF-06463922)<0.070.7<0.02

Data sourced from multiple studies.[2] Note: A lower Ki value indicates greater potency.

Table 2: Cellular Potency (IC50) of ALK Inhibitors against ALK-Dependent Cell Lines

Cell LineALK Fusion/MutationCrizotinib IC50 (nM)Lorlatinib (PF-06463922) IC50 (nM)
H3122EML4-ALK--
CLB-GEALK-addicted240 ± 2725 ± 2
CLB-BARALK-addicted157 ± 3716 ± 2
Ba/F3EML4-ALK F1174I2744.9
Ba/F3EML4-ALK F1174L1951.2
SNU2535EML4-ALK G1269A324047
MGH021-5SQSTM1-ALK G1202R104663
MGH056-1EML4-ALK I1171T27123

Data represents mean ± s.d. from at least two independent experiments.[3][4] Note: A lower IC50 value indicates greater potency.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing many kinase inhibitors.[5]

Materials:

  • This compound

  • Aryl or vinyl halide (e.g., a brominated heterocyclic core)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl or vinyl halide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the copper(I) salt (0.05-0.1 eq).

  • Add the anhydrous solvent and stir to dissolve the solids.

  • Add the base (2.0-3.0 eq) to the reaction mixture.

  • Add this compound (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (typically between 25-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Example Synthesis: Convergent Synthesis of Lorlatinib (PF-06463922)

The following is a summary of a reported convergent synthesis of Lorlatinib.[6] This synthesis illustrates the complexity of modern kinase inhibitor synthesis but does not directly utilize this compound as a starting material.

Key Steps:

  • Synthesis of the Aminomethyl Pyrazole Fragment: This involves the bis-bromination of a pyrazole ester, followed by the introduction of a protected methylamine equivalent and subsequent conversion of the ester to a nitrile.[6]

  • Synthesis of the Pyridine Ether Fragment: An enantioselective reduction of a ketone precursor is followed by the formation of a pyridine ether bond via an SN2 displacement.[6]

  • Suzuki-Miyaura Coupling: The two key fragments are coupled via a Suzuki-Miyaura reaction. Careful control of reaction conditions, such as the slow addition of the boronate ester, is crucial to minimize homocoupling byproducts.[6]

  • Macrolactamization: The final macrocyclic ring is formed through an amide bond formation. This is typically carried out under high dilution conditions to favor the intramolecular reaction.[6]

  • Deprotection: Finally, any protecting groups are removed to yield Lorlatinib.[6]

Visualizations

ALK Signaling Pathway

The following diagram illustrates the major signaling pathways activated by oncogenic ALK fusions. Inhibition of ALK blocks these downstream signals, leading to decreased cell proliferation and survival.[7][8][9]

ALK_Signaling_Pathway ALK Oncogenic ALK (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation PLCg->Proliferation

Caption: Simplified ALK signaling pathway.

General Experimental Workflow for Kinase Inhibitor Synthesis

The following diagram outlines a typical workflow for the synthesis and evaluation of novel kinase inhibitors.

Kinase_Inhibitor_Workflow Design Inhibitor Design & Building Block Selection (e.g., this compound) Synthesis Chemical Synthesis (e.g., Sonogashira Coupling) Design->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biochemical Biochemical Assays (Kinase Inhibition, Ki) Purification->Biochemical Cellular Cell-Based Assays (Proliferation, IC50) Biochemical->Cellular Lead_Opt Lead Optimization Cellular->Lead_Opt Lead_Opt->Design Iterative Cycles

Caption: Kinase inhibitor discovery workflow.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel kinase inhibitors. Its utility in established synthetic methodologies, such as the Sonogashira coupling, allows for the efficient incorporation of a substituted pyridine moiety, which is a common feature in many potent kinase inhibitors. The development of next-generation inhibitors, exemplified by Lorlatinib, underscores the importance of innovative synthetic chemistry in overcoming clinical challenges like acquired drug resistance. The protocols and data presented here serve as a valuable resource for researchers engaged in the design and synthesis of the next wave of targeted therapeutics.

References

Application Notes and Protocols for the Derivatization of 2-Ethynyl-3-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the chemical derivatization of 2-Ethynyl-3-fluoro-5-methylpyridine, a versatile building block in medicinal chemistry and materials science. The protocols outlined below focus on reactions targeting the highly reactive terminal ethynyl group and the pyridine nitrogen, enabling the synthesis of a diverse range of functionalized molecules.

Derivatization of the Ethynyl Group

The terminal alkyne functionality of this compound is a key site for various carbon-carbon and carbon-heteroatom bond-forming reactions. The following protocols describe two powerful and widely used methods for its derivatization: the Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry. A protocol for the hydration of the ethynyl group to form an acetylpyridine derivative is also provided.

Palladium-Catalyzed Sonogashira Cross-Coupling Reaction

The Sonogashira coupling enables the formation of a carbon-carbon bond between the terminal alkyne of this compound and various aryl or vinyl halides. This reaction is a cornerstone in the synthesis of conjugated organic materials and complex drug candidates.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow reagents Combine: - this compound - Aryl/Vinyl Halide - Pd Catalyst & Cu(I) Cocatalyst - Base (e.g., Triethylamine) - Anhydrous Solvent (e.g., THF) reaction Inert Atmosphere (N2 or Ar) Stir at Room Temperature to 60 °C reagents->reaction Reaction Setup workup Aqueous Workup & Organic Extraction reaction->workup Reaction Completion purification Column Chromatography workup->purification product Characterized Product purification->product CuAAC_Workflow reagents Combine: - this compound - Organic Azide - Copper(I) Source - Solvent (e.g., t-BuOH/H₂O) reaction Stir at Room Temperature reagents->reaction Reaction Setup workup Filtration or Extraction reaction->workup Reaction Completion product Pure 1,2,3-Triazole Derivative workup->product N_Oxidation_Flow start 2-Ethynyl-3-fluoro- 5-methylpyridine oxidizing_agent Add m-CPBA in CH₂Cl₂ start->oxidizing_agent reaction Stir at 0 °C to Room Temp. oxidizing_agent->reaction workup Aqueous NaHCO₃ Wash & Extraction reaction->workup product 2-Ethynyl-3-fluoro- 5-methylpyridine N-oxide workup->product

Application Notes and Protocols for 2-Ethynyl-3-fluoro-5-methylpyridine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethynyl-3-fluoro-5-methylpyridine is a functionalized heterocyclic compound with potential applications in the development of advanced materials. Its unique structure, featuring a reactive ethynyl group for polymerization, a fluorine atom to enhance thermal and electronic properties, and a pyridine ring for coordination chemistry and solubility modulation, makes it a promising monomer for the synthesis of novel polymers. These polymers are anticipated to have applications in organic electronics, high-performance dielectrics, and specialized coatings. Due to the limited availability of direct experimental data on the use of this compound in materials science, this document provides a representative application and detailed protocols based on analogous ethynyl-substituted fluorinated aromatic compounds.

Hypothetical Application: Synthesis of a Fluorinated Poly(arylene-ethynylene) for Organic Electronics

This application note describes the synthesis and characterization of a hypothetical fluorinated poly(arylene-ethynylene), designated as P(EFP), from this compound and a suitable dihalo-aromatic comonomer. The resulting polymer is expected to exhibit properties suitable for use as a p-type semiconductor or a dielectric layer in organic thin-film transistors (OTFTs). The fluorine substitution is anticipated to lower the HOMO energy level, thereby improving air stability, while the pyridine moiety could influence the polymer's solubility and film-forming characteristics.

Experimental Protocols

1. Materials and Methods

  • Monomers: this compound, 1,4-diiodo-2,5-difluorobenzene

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Co-catalyst: Copper(I) iodide (CuI)

  • Solvent: Anhydrous toluene and triethylamine (TEA) mixture (5:1 v/v)

  • Reagents for work-up and purification: Methanol, Hydrochloric acid (HCl), Chloroform

2. Synthesis of P(EFP) via Sonogashira Cross-Coupling Polymerization

The synthesis of P(EFP) is based on a palladium-catalyzed Sonogashira cross-coupling reaction.[1][2][3]

  • Reaction Setup: A 100 mL Schlenk flask is flame-dried under vacuum and backfilled with argon. The flask is charged with this compound (1.00 mmol, 135.14 mg), 1,4-diiodo-2,5-difluorobenzene (1.00 mmol, 363.88 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21.05 mg), and CuI (0.06 mmol, 11.43 mg).

  • Solvent Addition: Anhydrous toluene (20 mL) and triethylamine (4 mL) are added to the flask via a syringe.

  • Polymerization: The reaction mixture is degassed by three freeze-pump-thaw cycles. The flask is then heated to 80°C and stirred under an argon atmosphere for 48 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into 200 mL of methanol containing 5 mL of concentrated HCl to precipitate the polymer.

  • Purification: The crude polymer is collected by filtration and washed sequentially with methanol and water. The polymer is then dissolved in chloroform and washed with a dilute HCl solution followed by deionized water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The polymer is reprecipitated from a concentrated chloroform solution into methanol.

  • Drying: The final polymer is collected by filtration and dried in a vacuum oven at 60°C for 24 hours.

3. Characterization of P(EFP)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent to confirm the polymer structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained on a spectrometer to identify the functional groups in the polymer.

  • Gel Permeation Chromatography (GPC): The number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) are determined by GPC using tetrahydrofuran (THF) as the eluent, calibrated with polystyrene standards.

  • Thermogravimetric Analysis (TGA): The thermal stability of the polymer is evaluated by TGA under a nitrogen atmosphere, with a heating rate of 10°C/min from room temperature to 800°C.[4]

  • Differential Scanning Calorimetry (DSC): The glass transition temperature (T₉) is determined by DSC under a nitrogen atmosphere with a heating and cooling rate of 10°C/min.[5]

  • UV-Vis Spectroscopy: The optical properties of the polymer in chloroform solution and as a thin film are investigated using a UV-Vis spectrophotometer.

  • Cyclic Voltammetry (CV): The electrochemical properties (HOMO and LUMO energy levels) are determined by CV of a thin film of the polymer on a platinum electrode in an acetonitrile solution containing 0.1 M tetrabutylammonium hexafluorophosphate as the supporting electrolyte.

Data Presentation

Table 1: Hypothetical Properties of P(EFP)

PropertyExpected ValueCharacterization Method
Number-Average Molecular Weight (Mₙ)15,000 - 25,000 g/mol GPC
Polydispersity Index (PDI)1.8 - 2.5GPC
Decomposition Temperature (Tₐ, 5% weight loss)> 400 °CTGA
Glass Transition Temperature (T₉)150 - 180 °CDSC
UV-Vis Absorption Maximum (λₘₐₓ, solution)380 - 420 nmUV-Vis Spectroscopy
Optical Bandgap (E₉)2.5 - 2.8 eVUV-Vis Spectroscopy
HOMO Energy Level-5.4 to -5.7 eVCyclic Voltammetry
LUMO Energy Level-2.8 to -3.0 eVCyclic Voltammetry
Dielectric Constant (at 1 MHz)2.8 - 3.2Broadband Dielectric Spectroscopy

Mandatory Visualization

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization monomers Monomers (this compound & 1,4-diiodo-2,5-difluorobenzene) reaction Sonogashira Coupling (80°C, 48h, Argon) monomers->reaction catalysts Catalysts (Pd(PPh₃)₂Cl₂ & CuI) catalysts->reaction solvent Solvent (Toluene/TEA) solvent->reaction precipitation Precipitation (in Methanol/HCl) reaction->precipitation purification Purification (Reprecipitation) precipitation->purification final_polymer Final Polymer (P(EFP)) purification->final_polymer structural Structural Analysis (NMR, FTIR) final_polymer->structural Characterize molecular_weight Molecular Weight (GPC) final_polymer->molecular_weight thermal Thermal Properties (TGA, DSC) final_polymer->thermal optical Optical Properties (UV-Vis) final_polymer->optical electrochemical Electrochemical Properties (CV) final_polymer->electrochemical dielectric Dielectric Properties (BDS) final_polymer->dielectric

Caption: Workflow for the synthesis and characterization of P(EFP).

This compound serves as a promising, albeit currently underexplored, building block for the synthesis of novel functional polymers. The provided hypothetical application and protocols for the synthesis of a fluorinated poly(arylene-ethynylene) via Sonogashira cross-coupling offer a representative example of its potential use in materials science. The anticipated properties of the resulting polymer, such as high thermal stability and tunable electronic characteristics, suggest its suitability for applications in organic electronics. Further experimental validation is necessary to fully elucidate the potential of this monomer and its derived materials.

References

Application Notes and Protocols for 2-Ethynyl-3-fluoro-5-methylpyridine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-3-fluoro-5-methylpyridine is a versatile chemical probe designed for the selective labeling and identification of target biomolecules in complex biological systems. Its terminal alkyne functionality allows for its use in bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] These reactions enable the covalent attachment of reporter molecules, such as fluorophores or biotin, for visualization, enrichment, and downstream analysis.[1] The fluorine and methylpyridine core may enhance cell permeability and provide advantageous physicochemical properties for in vivo applications.

This document outlines a hypothetical application of this compound for the labeling and identification of a hypothetical target protein, "Protein X," in a cellular context. The provided protocols and data serve as a guide for researchers aiming to utilize this probe for their specific targets of interest.

Hypothetical Application: Labeling of "Protein X"

In this hypothetical scenario, this compound is used to label "Protein X," a hypothetical protein of interest, in cultured mammalian cells. This allows for the visualization of the protein and its interacting partners, providing insights into its function and localization within a hypothetical signaling pathway.

Data Presentation

The following tables summarize the hypothetical quantitative data from optimization experiments for the labeling of "Protein X" with this compound.

Table 1: Optimization of Probe Concentration

Probe Concentration (µM)Labeling Efficiency (%)Cell Viability (%)
125>99
568>99
108598
259295
509385

Table 2: Optimization of Incubation Time

Incubation Time (hours)Labeling Efficiency (%)
145
278
491
894
1295

Experimental Protocols

Protocol 1: Labeling of "Protein X" in Live Cells

This protocol describes the metabolic labeling of "Protein X" with this compound in cultured mammalian cells, followed by a CuAAC reaction to attach a fluorescent reporter.

Materials:

  • Mammalian cells expressing "Protein X"

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Click-&-Go™ Protein Reaction Buffer Kit (or similar)

  • Fluorescent azide (e.g., Alexa Fluor 488 Azide)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Probe Incubation:

    • Plate mammalian cells expressing "Protein X" in a suitable culture vessel and allow them to adhere overnight.

    • Treat the cells with the desired concentration of this compound (e.g., 10 µM) in complete cell culture medium.

    • Incubate for the optimized duration (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions. Typically, this involves mixing the reaction buffer, copper(II) sulfate, a reducing agent, and the fluorescent azide.

    • Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslip on a microscope slide.

    • Visualize the labeled "Protein X" using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Protocol 2: In-gel Fluorescence Analysis of Labeled "Protein X"

This protocol describes the lysis of labeled cells and the detection of labeled "Protein X" by SDS-PAGE and in-gel fluorescence scanning.

Materials:

  • Labeled cells from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE loading buffer

  • Precast polyacrylamide gels

  • SDS-PAGE running buffer

  • Fluorescence gel scanner

  • Western blot equipment and antibodies (for confirmation)

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse the labeled cells using a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE:

    • Normalize the protein concentration of the lysates.

    • Add SDS-PAGE loading buffer and heat the samples.

    • Load the samples onto a polyacrylamide gel and run the electrophoresis.

  • In-gel Fluorescence Scanning:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Wash the gel briefly with deionized water.

    • Scan the gel using a fluorescence gel scanner with the appropriate laser and emission filter for the chosen fluorophore.

  • (Optional) Western Blot Confirmation:

    • Transfer the proteins from the gel to a PVDF membrane.

    • Probe the membrane with an antibody specific for "Protein X" to confirm its identity and expression level.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis A Plate cells expressing Protein X B Incubate with This compound A->B C Cell Lysis B->C Labeled Cells H Fluorescence Microscopy B->H Fixed & Permeabilized Cells D Click Reaction with Fluorescent Azide C->D E Protein Quantification D->E F SDS-PAGE E->F G In-gel Fluorescence Scanning F->G I (Optional) Western Blot F->I

Caption: Experimental workflow for labeling and detection of Protein X.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal ProteinX Protein X (Target of Probe) Kinase1->ProteinX Kinase2 Kinase 2 ProteinX->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway involving Protein X.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethynyl-3-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of 2-Ethynyl-3-fluoro-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method is a two-step synthesis. It begins with a Sonogashira cross-coupling reaction between a 2-halo-3-fluoro-5-methylpyridine (typically bromo- or iodo-substituted) and a protected alkyne, such as ethynyltrimethylsilane (TMSA). This is followed by the removal of the protecting group (e.g., trimethylsilyl) to yield the final product.

Q2: What are the critical stages in this synthesis?

A2: The two critical stages are:

  • Sonogashira Coupling: The formation of the carbon-carbon bond between the pyridine ring and the alkyne. The efficiency of this step is highly dependent on the catalyst system and reaction conditions.[1][2]

  • Deprotection: The cleavage of the silyl group from the alkyne to reveal the terminal ethynyl group. The choice of deprotection reagent is crucial to avoid degradation of the product.[3][4]

Q3: Which starting materials are required?

A3: The primary starting materials are:

  • 2-Bromo-3-fluoro-5-methylpyridine or 2-Iodo-3-fluoro-5-methylpyridine : The iodo-substituted pyridine is generally more reactive than the bromo-substituted one.[2]

  • Ethynyltrimethylsilane (TMSA): A common and stable source of the ethynyl group.

  • Palladium catalyst: Such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

  • Copper(I) co-catalyst: Typically Copper(I) iodide (CuI).

  • Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is commonly used.[1]

Q4: What are the typical yields for this synthesis?

A4: Yields can vary significantly based on the optimization of reaction conditions. For the Sonogashira coupling step, yields can range from moderate to excellent (60-95%). The subsequent deprotection step is usually high-yielding (>90%) if appropriate conditions are used.

Q5: How stable is the final product, this compound?

A5: Terminal alkynes, especially on electron-deficient rings, can be sensitive to heat, light, and oxidative conditions. It is advisable to store the final product under an inert atmosphere (Nitrogen or Argon), protected from light, and at low temperatures to prevent degradation or polymerization.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Yield in Sonogashira Coupling

  • Question: My Sonogashira coupling reaction with 2-Bromo-3-fluoro-5-methylpyridine is not working or the yield is very low. What are the potential causes?

  • Answer: Several factors can contribute to a failed or low-yielding Sonogashira reaction.

    • Catalyst Inactivity: The palladium catalyst may be oxidized or deactivated. Ensure you are using a fresh, high-quality catalyst. Pre-activation of the catalyst might be necessary.

    • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like Glaser homocoupling.[1] Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.

    • Reagent Quality: The amine base must be dry, and the solvent must be anhydrous. Water can interfere with the catalytic cycle.

    • Reaction Temperature: While many Sonogashira reactions proceed at room temperature, aryl bromides often require elevated temperatures to achieve a reasonable reaction rate.[5] Consider gently heating the reaction mixture (e.g., to 40-60 °C).

Problem 2: Significant Formation of Homocoupled Alkyne Byproduct

  • Question: My reaction mixture shows a significant amount of the homocoupled dimer of ethynyltrimethylsilane (1,4-bis(trimethylsilyl)buta-1,3-diyne). How can I prevent this?

  • Answer: This side product results from the Glaser coupling reaction, which is promoted by the copper co-catalyst in the presence of oxygen.[1]

    • Strictly Anaerobic Conditions: The most crucial step is to rigorously exclude oxygen from the reaction mixture. Use Schlenk line techniques and thoroughly degassed solvents.

    • Minimize Copper Catalyst: Use the minimum effective amount of the Cu(I) co-catalyst (typically 1-5 mol%).

    • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often employ more specialized palladium catalysts and ligands (like bulky, electron-rich phosphines) and may require higher temperatures but completely eliminate the Glaser coupling side reaction.[1][5]

Problem 3: Incomplete Deprotection of the TMS Group

  • Question: I am struggling to completely remove the trimethylsilyl (TMS) protecting group. What are the best methods?

  • Answer: Incomplete deprotection can be addressed by changing the reagent or optimizing the conditions.

    • Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) in THF is a very common and effective method.[3] If this fails, consider using a stronger fluoride source like triethylamine trihydrofluoride (Et₃N·3HF).[6]

    • Base-Catalyzed Methanolysis: A mild and often very clean method is using a catalytic amount of potassium carbonate (K₂CO₃) in methanol or a mixture of methanol and THF.[4] This method is often preferred for its simplicity and low cost.

    • Acidic Conditions: Dilute HCl in a THF/water mixture can also be used to cleave the TMS group.[3] However, this should be used with caution as the acidic conditions might affect the pyridine ring.

Problem 4: Difficulty in Purifying the Final Product

  • Question: The purification of this compound by column chromatography is proving difficult, with streaking and product loss. What can I do?

  • Answer: The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, leading to poor separation.

    • Deactivate Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as triethylamine (~1%). This will neutralize the acidic sites and improve chromatography.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which can give better results for basic compounds.

    • Solvent System: Use a gradient elution, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate or dichloromethane.

Experimental Protocols

Protocol 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-3-fluoro-5-methylpyridine

This protocol is a representative procedure for the Sonogashira coupling reaction.

  • Preparation: To a dry Schlenk flask under an Argon atmosphere, add 2-bromo-3-fluoro-5-methylpyridine (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and Copper(I) iodide (CuI) (0.05 eq).

  • Solvent and Reagents: Add degassed triethylamine (TEA, 3.0 eq) and degassed anhydrous tetrahydrofuran (THF).

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material. If the reaction is slow, it can be gently heated to 50 °C.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with THF.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the product.

Protocol 2: Synthesis of this compound (TMS Deprotection)

This protocol describes a common method for TMS group removal.

  • Preparation: Dissolve 2-((trimethylsilyl)ethynyl)-3-fluoro-5-methylpyridine (1.0 eq) in methanol.

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 0.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up: Quench the reaction by adding water.

  • Extraction: Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary (using the methods described in the troubleshooting section).

Supporting Data

Table 1: Comparison of Conditions for Sonogashira Coupling

EntryPd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)5TEATHF251685
2PdCl₂(PPh₃)₂ (3)5DIPAToluene60892
3Pd(OAc)₂ (2) / SPhos (4)-K₂CO₃Dioxane801278

Note: Yields are representative and can vary based on substrate purity and reaction scale.

Table 2: Comparison of TMS Deprotection Methods

EntryReagent (eq)SolventTemp (°C)Time (h)Yield (%)
1K₂CO₃ (0.2)Methanol252>95
2TBAF (1.1)THF25194
3HCl (1N aq.)THF25488

Note: Yields are representative and can vary.

Visualizations

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: TMS Deprotection SM 2-Bromo-3-fluoro- 5-methylpyridine Catalyst Pd(PPh3)4 / CuI Base (TEA), THF SM->Catalyst Alkyne Ethynyltrimethylsilane (TMSA) Alkyne->Catalyst Intermediate 2-((Trimethylsilyl)ethynyl)- 3-fluoro-5-methylpyridine Catalyst->Intermediate C-C Bond Formation Deprotection K2CO3 / MeOH or TBAF / THF Intermediate->Deprotection Cleavage of Si-C Bond FinalProduct 2-Ethynyl-3-fluoro- 5-methylpyridine Deprotection->FinalProduct Cleavage of Si-C Bond G Start Low or No Yield in Sonogashira Coupling CheckInert Is the reaction under a strictly inert atmosphere? Start->CheckInert FixInert Action: Degas solvents and purge system with Ar/N2. CheckInert->FixInert No CheckCatalyst Are the catalyst and base fresh and active? CheckInert->CheckCatalyst Yes FixInert->CheckCatalyst FixCatalyst Action: Use fresh catalyst/base. Consider catalyst pre-activation. CheckCatalyst->FixCatalyst No CheckTemp Is the reaction temperature optimal for the halide? CheckCatalyst->CheckTemp Yes FixCatalyst->CheckTemp FixTemp Action: Increase temperature (e.g., to 40-60 °C for Ar-Br). CheckTemp->FixTemp No Success Problem Resolved CheckTemp->Success Yes FixTemp->Success

References

Technical Support Center: Purification of 2-Ethynyl-3-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 2-Ethynyl-3-fluoro-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Impurities can arise from starting materials, reagents, or byproducts of the synthesis. Potential impurities could include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. Depending on the synthetic route, these could include related pyridine derivatives or residual coupling catalysts. During process development, it's also possible to generate isomers or degradation products.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for pyridine derivatives like this compound are column chromatography, acid-base extraction, distillation, and crystallization.[2] Column chromatography is highly versatile for separating compounds with different polarities.[2] Acid-base extraction can be very effective for separating the basic pyridine compound from non-basic impurities.[2][3]

Q3: I am observing significant peak tailing during HPLC or column chromatography. What is the cause and how can I fix it?

A3: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel.[2][4] It is primarily caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic silanol groups on the surface of the silica stationary phase.[4] This can be mitigated by adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (eluent).[2][5] The TEA will preferentially interact with the active silanol sites, minimizing their interaction with your target compound.[4] Adjusting the mobile phase pH can also help.[4]

Q4: Can I use an alternative to silica gel for column chromatography?

A4: Yes. If you continue to experience issues like product degradation or irreversible adsorption on silica gel, consider using a more neutral or basic stationary phase. Neutral or basic alumina can be a good alternative.[5] End-capped silica gel, where the acidic silanol groups are chemically modified, is another option to reduce unwanted interactions.[5]

Troubleshooting Guide

Issue 1: Poor Separation or Co-elution of Impurities during Column Chromatography

  • Symptom: Your collected fractions are not pure, and TLC or HPLC analysis shows overlapping spots or peaks corresponding to your product and impurities.

  • Possible Cause: The polarity of the chosen eluent system may not be optimal for separating the components of your mixture.

  • Solutions:

    • Optimize the Solvent System: Systematically screen different solvent systems with varying polarities. A common approach is to use a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Vary the ratio of these solvents to achieve better separation on a TLC plate before attempting another column.

    • Change Stationary Phase: If optimizing the mobile phase is unsuccessful, switching to a different stationary phase like alumina or a bonded silica phase (e.g., cyano or diol) can provide different separation selectivity.[4]

    • Consider a pH Adjustment: Small changes in the mobile phase pH can alter the ionization state of your compound and impurities, potentially improving separation.[4]

Issue 2: Low Recovery of this compound After Purification

  • Symptom: The amount of purified product obtained is significantly lower than expected.

  • Possible Causes:

    • The compound may be irreversibly adsorbed onto the stationary phase, especially if using silica gel.[5]

    • The product might be degrading on the acidic silica gel.[5]

    • The compound may be volatile and lost during solvent evaporation.

  • Solutions:

    • Neutralize the Stationary Phase: Before packing your column, you can slurry the silica gel in the eluent containing a small amount of triethylamine (e.g., 0.1-1%). This will help to neutralize the acidic sites and reduce adsorption.[5]

    • Use an Alternative Stationary Phase: As mentioned, alumina or end-capped silica can be less harsh and may improve recovery.[5]

    • Gentle Solvent Removal: When evaporating the solvent from your pure fractions, use a rotary evaporator with a controlled temperature water bath and avoid excessive vacuum to prevent loss of a potentially volatile product. A gentle stream of nitrogen can also be used.[4]

Issue 3: The Purified Product is an Oil and Fails to Crystallize

  • Symptom: After purification and solvent removal, the product remains an oil instead of solidifying.

  • Possible Cause: The presence of even minor impurities can inhibit crystallization. The compound may also naturally be an oil or a low-melting solid at room temperature.

  • Solutions:

    • Ensure High Purity: Re-purify the oil using column chromatography with a very shallow solvent gradient to better separate any remaining impurities.

    • Solvent Screening for Crystallization: Attempt to crystallize the oil by dissolving it in a minimal amount of a good solvent and then slowly adding a poor solvent in which your compound is insoluble until turbidity is observed. Allow the mixture to stand, or cool it to induce crystallization.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Quantitative Data Summary

The following table provides typical parameters for the purification of a pyridine derivative like this compound by flash column chromatography. These are illustrative values and should be optimized for your specific crude mixture.

ParameterValueNotes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for flash chromatography.
Column Dimensions 40g pre-packed or glass columnFor purification of 100-500 mg of crude material.
Eluent System Ethyl Acetate / HexanesA common solvent system for compounds of moderate polarity.
Gradient 0% to 40% Ethyl AcetateA shallow gradient often improves separation.
Additive 0.1% Triethylamine (v/v)Added to both solvents to prevent peak tailing.
Flow Rate 20-40 mL/minTypical for the specified column size.
Fraction Size 15-20 mLAdjust based on the separation observed.
Expected Recovery >85%Dependent on the purity of the crude material and optimization.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general method for purifying this compound using a silica gel column.

1. Preparation of the Eluent:

  • Prepare two solvent reservoirs. In the first, pour a mixture of hexanes with 0.1% triethylamine.

  • In the second, prepare a mixture of ethyl acetate and hexanes (e.g., 40:60) also containing 0.1% triethylamine.

2. Packing the Column:

  • If using a glass column, place a small cotton plug at the bottom and add a thin layer of sand.[6]

  • Create a slurry of silica gel in the non-polar eluent (hexanes with TEA).[6]

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[6] Do not let the solvent level drop below the top of the silica.[6]

  • Add a protective layer of sand on top of the silica bed.[6]

3. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Carefully apply the concentrated sample solution to the top of the silica gel using a pipette.[6]

  • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent, add a small amount of silica, evaporate the solvent completely, and then carefully add the resulting dry powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the starting solvent mixture (e.g., 100% hexanes with TEA).

  • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Collect fractions in test tubes or vials and monitor the elution process using Thin Layer Chromatography (TLC).

  • Combine the fractions that contain the pure product.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Acid-Base Extraction

This method is useful for separating the basic this compound from non-basic impurities.[2]

1. Dissolution:

  • Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

2. Acidic Wash:

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of a dilute acidic solution (e.g., 1 M HCl).

  • Shake the funnel vigorously and then allow the layers to separate. The protonated pyridine derivative will move into the aqueous layer.

  • Drain the aqueous layer into a separate flask. Repeat the extraction of the organic layer with the acidic solution to ensure complete transfer of the product.

3. Removal of Non-Basic Impurities:

  • The organic layer, which now contains non-basic impurities, can be discarded.

4. Basification and Re-extraction:

  • Cool the combined acidic aqueous layers in an ice bath.

  • Slowly add a base (e.g., 1 M NaOH or a saturated solution of sodium bicarbonate) until the solution is basic (confirm with pH paper).

  • Extract the now neutral pyridine product back into an organic solvent (e.g., ethyl acetate or dichloromethane) by shaking in a separatory funnel. Repeat this extraction two to three times.

5. Final Workup:

  • Combine the organic extracts.

  • Wash the combined organic layers with brine (a saturated solution of NaCl) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Visualizations

G cluster_0 Purification Troubleshooting Workflow cluster_1 Chromatography Issues start Crude Product check_purity Analyze Purity (TLC/HPLC) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product is_pure->end Yes peak_tailing Peak Tailing Observed? is_pure->peak_tailing No add_tea Add 0.1-1% TEA to Eluent peak_tailing->add_tea Yes poor_sep Poor Separation? peak_tailing->poor_sep No add_tea->poor_sep optimize_eluent Optimize Eluent Polarity poor_sep->optimize_eluent Yes low_recovery Low Recovery? poor_sep->low_recovery No optimize_eluent->low_recovery low_recovery->check_purity No change_stationary Use Alumina or Neutralized Silica low_recovery->change_stationary Yes change_stationary->check_purity

Caption: Troubleshooting workflow for purifying this compound.

G cluster_0 Column Chromatography Experimental Workflow prep_eluent 1. Prepare Eluent (e.g., Hex/EtOAc + TEA) pack_column 2. Pack Column with Silica Gel Slurry prep_eluent->pack_column load_sample 3. Load Crude Sample (Concentrated Solution) pack_column->load_sample elute 4. Elute with Gradient & Collect Fractions load_sample->elute monitor 5. Monitor Fractions by TLC elute->monitor monitor->elute Continue Elution combine 6. Combine Pure Fractions monitor->combine Separation Complete evaporate 7. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: General workflow for purification by column chromatography.

References

Technical Support Center: Synthesis of 2-Ethynyl-3-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of 2-Ethynyl-3-fluoro-5-methylpyridine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Sonogashira coupling reaction between 2-bromo-3-fluoro-5-methylpyridine and a suitable alkyne source.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue in Sonogashira couplings involving electron-deficient heterocyclic halides. Several factors could be responsible:

  • Catalyst Inactivity: The Palladium (Pd) catalyst may be deactivated or poisoned. Ensure you are using a high-quality catalyst and that all glassware is scrupulously clean. The oxidation state of the active Pd(0) catalyst is crucial; its generation and stability can be affected by oxygen.

  • Insufficient Base: The base is critical for neutralizing the hydrogen halide byproduct and for the deprotonation of the terminal alkyne.[1] Ensure the base (commonly an amine like triethylamine or diisopropylamine) is anhydrous and used in sufficient excess (typically 2-5 equivalents).[2]

  • Reaction Temperature: While many Sonogashira reactions run at room temperature, couplings with less reactive bromopyridines may require heating.[1] Systematically screen temperatures (e.g., room temperature, 50°C, 80°C) to find the optimum.[3]

  • Solvent Choice: The solvent must be anhydrous and degassed to prevent catalyst deactivation and side reactions. Common choices include THF, DMF, or the amine base itself.[2][3]

  • Purity of Starting Materials: Impurities in the 2-bromo-3-fluoro-5-methylpyridine or the alkyne source can interfere with the catalyst. Purify starting materials if their quality is uncertain.

Q2: I am observing a significant amount of a side product that appears to be a dimer of my starting alkyne. What is this and how can I prevent it?

A2: This is a classic case of Glaser-Hay homocoupling, a major side reaction in copper-mediated Sonogashira reactions where the terminal alkyne couples with itself.[4] This is particularly problematic when the desired cross-coupling reaction is slow.

Solutions:

  • Switch to Copper-Free Conditions: The most effective way to eliminate Glaser-Hay coupling is to run the reaction without the copper(I) co-catalyst.[4] While this may require a higher reaction temperature or a more active palladium catalyst/ligand system, it completely prevents the homocoupling side reaction.[5]

  • Reduce Oxygen: Homocoupling is an oxidative process. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.[6]

  • Control Reagent Addition: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, favoring the cross-coupling pathway over homocoupling.

Q3: The reaction is not proceeding at all, and I only recover my starting materials. What should I check first?

A3: Complete reaction failure often points to a fundamental problem with one of the core components:

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. A poor inert atmosphere is a common cause of failure. Ensure your degassing procedure (e.g., freeze-pump-thaw cycles or bubbling with argon for an extended period) is effective.

  • Catalyst and Ligand: Verify the activity of your palladium source and ligand. For challenging substrates, using pre-formed, air-stable precatalysts can improve reliability.[7]

  • Starting Halide Reactivity: Aryl bromides are less reactive than aryl iodides.[1] If you are using 2-bromo-3-fluoro-5-methylpyridine, the conditions need to be more forcing than for an equivalent iodide. Confirm the identity and purity of your starting halide.

Q4: How do I effectively purify the final this compound product?

A4: Purification can be challenging due to the basicity of the pyridine nitrogen, which can cause streaking on silica gel chromatography.

  • Acid/Base Workup: An initial aqueous workup can remove the amine base and other salts. Be cautious with strong acids, as they can protonate the pyridine and make it water-soluble.

  • Column Chromatography: Use a less acidic solid phase like neutral alumina or deactivated silica gel. To prevent streaking on standard silica gel, you can add a small amount of a volatile base, such as triethylamine (~1%), to the eluent system (e.g., Hexanes/Ethyl Acetate).

  • Distillation/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. For liquids, distillation under reduced pressure may be possible.

Data Presentation: Optimizing Sonogashira Reaction Conditions

The following tables summarize key parameters that can be adjusted to optimize the synthesis. The data is compiled from studies on similar substituted pyridines and provides a logical starting point for optimization.[3][8]

Table 1: Effect of Palladium Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)Co-Catalyst (mol%)Temperature (°C)Typical Yield RangeNotes
Pd(PPh₃)₄ (2-5)-CuI (5-10)25 - 8060-85%Standard, but can be sensitive to air.
PdCl₂(PPh₃)₂ (2-5)-CuI (5-10)50 - 10065-90%A common and robust choice.
Pd(OAc)₂ (2.5)PPh₃ (5)CuI (5)10070-95%Requires separate ligand addition.[3]
Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)10072-96%Highly effective for aminopyridines.[8]
PdCl₂(dppf) (2)-None80 - 11050-80%Example of a copper-free system.

Table 2: Effect of Base and Solvent on Yield

Base (equiv.)SolventTemperature (°C)Typical Yield RangeNotes
Et₃N (3)DMF10070-96%Excellent combination for difficult couplings.[3]
Et₃N (>10)Et₃N (as solvent)7060-85%Simplifies setup; base acts as solvent.
DIPA (3)THF6065-90%DIPA is a common alternative to Et₃N.
K₂CO₃ (2)Acetonitrile8040-70%Inorganic bases can be used but are often less effective.
Cs₂CO₃ (2)Toluene10050-75%Stronger inorganic base, useful in some cases.

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-3-fluoro-5-methylpyridine (Starting Material)

This protocol is adapted from analogous syntheses of fluorinated bromopyridines.[9] It involves a Sandmeyer-type reaction starting from 3-Amino-5-methylpyridine.

Materials:

  • 3-Amino-5-methylpyridine

  • Hydrobromic acid (HBr, 48% aq.)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cool a stirred solution of 48% HBr (e.g., 5 equivalents) to 0°C in a three-neck flask.

  • Add 3-Amino-5-methylpyridine (1.0 eq.) portion-wise, keeping the internal temperature below 5°C.

  • Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water and add it dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0°C to ensure complete diazotization.

  • In a separate flask, dissolve CuBr (1.2 eq.) in 48% HBr and cool to 0°C.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous gas evolution (N₂) will occur.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50°C for 1-2 hours until gas evolution ceases.

  • Cool the mixture to room temperature and neutralize carefully by adding saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield 2-bromo-3-fluoro-5-methylpyridine.

Protocol 2: Sonogashira Coupling to Synthesize this compound

This protocol uses standard Pd/Cu co-catalyzed conditions.[2]

Materials:

  • 2-bromo-3-fluoro-5-methylpyridine (1.0 eq.)

  • Trimethylsilylacetylene (TMSA) (1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq.)

  • Copper(I) iodide (CuI) (0.05 eq.)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-bromo-3-fluoro-5-methylpyridine (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF (to achieve ~0.2 M concentration) and anhydrous, degassed triethylamine (3.0 eq.).

  • Add trimethylsilylacetylene (1.2 eq.) dropwise via syringe.

  • Stir the reaction mixture at 60°C and monitor its progress by TLC or GC-MS.

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in methanol and add potassium carbonate (2.0 eq.). Stir at room temperature for 1-2 hours to effect the deprotection of the silyl group.

  • Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate + 1% Et₃N) to afford pure this compound.

Visualizations

The following diagrams illustrate the key workflows and logical processes involved in the synthesis.

G cluster_start Starting Material Synthesis cluster_main Sonogashira Coupling & Deprotection cluster_end Workup & Purification start_mat 3-Amino-5-methylpyridine diazotization Diazotization (HBr, NaNO₂) start_mat->diazotization sandmeyer Sandmeyer Reaction (CuBr) diazotization->sandmeyer precursor 2-bromo-3-fluoro-5-methylpyridine sandmeyer->precursor coupling Sonogashira Coupling (Pd/Cu catalyst, Base) precursor->coupling alkyne Trimethylsilylacetylene (TMSA) alkyne->coupling protected_prod TMS-protected Product coupling->protected_prod deprotection Deprotection (K₂CO₃, MeOH) protected_prod->deprotection final_prod This compound deprotection->final_prod workup Aqueous Workup final_prod->workup purify Column Chromatography workup->purify characterize Final Product Characterization (NMR, MS, etc.) purify->characterize

Caption: Overall experimental workflow for the synthesis of this compound.

G start Reaction Yield is Low or Zero q1 Is any product formed? start->q1 q2 Is homocoupling (alkyne dimer) observed? q1->q2 Yes sol_a Check Core Components: 1. Inert Atmosphere (degas solvents) 2. Catalyst Activity (use fresh catalyst) 3. Reagent Purity q1->sol_a No sol_b Optimize Reaction Conditions: 1. Increase Temperature 2. Screen Different Bases/Solvents 3. Increase Catalyst Loading q2->sol_b No sol_c Minimize Homocoupling: 1. Switch to Copper-Free Conditions 2. Ensure Rigorous Inert Atmosphere 3. Slow Addition of Alkyne q2->sol_c Yes

Caption: Troubleshooting flowchart for low-yield Sonogashira coupling reactions.

G Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X L₂ pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 Ar-Pd(II)-C≡CR L₂ pd_complex1->pd_complex2 Transmetalation (from Cu Cycle) pd_complex2->pd0 Reductive Elimination product Ar-C≡CR pd_complex2->product cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR cu_x->cu_alkyne cu_alkyne->pd_complex1 Transmetalation alkyne H-C≡CR alkyne->cu_x Base

Caption: Simplified mechanism showing the interconnected Palladium and Copper catalytic cycles.

References

troubleshooting guide for reactions involving 2-Ethynyl-3-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Ethynyl-3-fluoro-5-methylpyridine in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

The reactivity of this compound is primarily dictated by the interplay of its three functional components: the pyridine ring, the ethynyl group, and the fluorine substituent. The pyridine ring is a basic heterocycle, but the fluorine atom's electron-withdrawing nature decreases the basicity of the pyridine nitrogen. The terminal alkyne is a versatile functional group that readily participates in reactions such as Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry". The fluorine atom can also influence the reactivity of the pyridine ring in nucleophilic aromatic substitution reactions.[1]

Q2: How does the fluorine substituent affect the Sonogashira coupling reaction?

The electron-withdrawing fluorine atom can enhance the reactivity of the pyridine ring in the oxidative addition step of the Sonogashira catalytic cycle.[2] This can potentially lead to faster reaction times or allow for the use of less reactive coupling partners. However, the electronic effects of the fluorine can also influence the stability of the palladium catalyst complex, which may require optimization of ligands and reaction conditions.

Q3: What are the most common side reactions to watch out for when using this compound?

The most common side reactions are the homocoupling of the alkyne (Glaser coupling) to form a diyne byproduct, especially in Sonogashira reactions, and the decomposition of the palladium catalyst to form palladium black.[3][4] In click chemistry, oxidation of the copper(I) catalyst to the inactive copper(II) state is a primary concern.[5]

Q4: Can this compound be used in copper-free Sonogashira couplings?

Yes, copper-free Sonogashira protocols can be employed and are often preferred to avoid the formation of alkyne homocoupling byproducts.[4] These reactions may necessitate the use of specific palladium catalysts and ligands, as well as different reaction conditions, to proceed efficiently.

Q5: Are there any specific safety precautions for handling this compound?

Troubleshooting Guides

Sonogashira Coupling Reactions

Problem: Low or no product yield.

Potential Cause Troubleshooting Step
Inactive Palladium Catalyst Use a fresh batch of palladium catalyst. Consider a brief sonication of the reaction mixture to help activate the catalyst.
Degraded Copper(I) Iodide Use a new bottle of CuI. The color should be off-white to light tan; a green or blue color indicates oxidation.
Presence of Oxygen Thoroughly degas all solvents and reagents with an inert gas (argon or nitrogen) prior to use. Maintain a positive pressure of inert gas throughout the reaction.[3]
Inappropriate Solvent Ensure the solvent is anhydrous. Consider switching to a different solvent such as THF, DMF, or toluene.[6]
Incorrect Base Use a high-purity, anhydrous amine base like triethylamine or diisopropylamine. Ensure an adequate excess is used (typically 2-5 equivalents).
Low Reaction Temperature For less reactive aryl bromides or chlorides, increasing the reaction temperature may be necessary.[6]

Problem: Significant formation of homocoupled diyne (Glaser coupling).

Potential Cause Troubleshooting Step
Presence of Oxygen Rigorously exclude oxygen from the reaction mixture by degassing solvents and running the reaction under a strict inert atmosphere.[3]
Excessive Copper Catalyst Reduce the loading of the copper(I) co-catalyst.
High Reaction Temperature Running the reaction at a lower temperature may disfavor the homocoupling pathway.
Copper-Mediated Pathway Switch to a copper-free Sonogashira protocol.[4]

Problem: Formation of a black precipitate (palladium black).

Potential Cause Troubleshooting Step
Catalyst Decomposition Use a more robust phosphine ligand to stabilize the palladium catalyst.[7]
High Temperature Lower the reaction temperature.
Solvent Effects Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black. Consider switching to a different solvent.[7]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

Problem: Incomplete or no reaction.

Potential Cause Troubleshooting Step
Oxidized Copper Catalyst Use a freshly prepared solution of the copper(I) source or ensure the in situ reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate is efficient.[5]
Impure Reagents Ensure the purity of both the this compound and the azide coupling partner.
Inappropriate Solvent The reactants must be soluble in the chosen solvent system. Common solvents include t-BuOH/H₂O, DMF, and DMSO.
Insufficient Reducing Agent Use a slight excess of sodium ascorbate to maintain a reducing environment and keep the copper in the +1 oxidation state.[8]

Problem: Reaction is slow or stalls.

Potential Cause Troubleshooting Step
Low Temperature Gentle heating (e.g., 40-60 °C) can often increase the reaction rate.
Low Catalyst Concentration Increase the loading of the copper catalyst.
Catalyst Inhibition Certain functional groups on the azide partner (e.g., thiols) can coordinate with and inhibit the copper catalyst. Consider using a stabilizing ligand like TBTA or THPTA.[5]

Quantitative Data

Table 1: Representative Yields for Sonogashira Cross-Coupling of 6-bromo-3-fluoro-2-pyridinecarbonitrile with various alkynes.

This data is adapted from a study on a structurally similar compound and should be used as a reference for expected reactivity.[9]

Alkyne Coupling PartnerProduct Yield (%)
1-Ethyl-4-ethynylbenzene92
Phenylacetylene93
1-Ethynyl-4-methoxybenzene85
3-Ethynyl-N,N-dimethylaniline90
4-Ethynyl-N,N-dimethylaniline90
4-Ethynylpyridine64
1-Ethynyl-4-(trifluoromethyl)benzene97

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Cross-Coupling

This protocol is adapted from the successful coupling of a similar fluorinated bromopyridine derivative.[9]

  • To a degassed solution of the aryl bromide (1.0 equiv) in a mixture of THF and triethylamine (2:1 v/v), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).

  • Degas the reaction mixture for an additional 5 minutes at room temperature.

  • Add this compound (1.1 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol and may require optimization for specific substrates.[5][8]

  • In a reaction vial, dissolve the azide (1.0 equiv) and this compound (1.1 equiv) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 equiv).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equiv).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1 to 24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Start Reaction Issue (Low Yield / No Product) Check_Catalyst Check Catalyst Activity (Pd & Cu) Start->Check_Catalyst Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Anhydrous) Start->Check_Conditions Check_Reagents Assess Reagent Quality (Purity, Stoichiometry) Start->Check_Reagents Homocoupling Side Reaction: Homocoupling (Glaser)? Start->Homocoupling Pd_Black Side Reaction: Palladium Black? Start->Pd_Black Use_Fresh_Catalyst Use Fresh Catalysts Check_Catalyst->Use_Fresh_Catalyst Inactive Improve_Inert_Atm Improve Degassing & Inert Atmosphere Check_Conditions->Improve_Inert_Atm Suboptimal Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Impure Optimize_Temp Optimize Temperature Homocoupling->Optimize_Temp No Homocoupling->Improve_Inert_Atm Yes Copper_Free Switch to Copper-Free Sonogashira Homocoupling->Copper_Free Yes Pd_Black->Optimize_Temp Yes Optimize_Solvent Optimize Solvent / Base Pd_Black->Optimize_Solvent No Change_Ligand Change Phosphine Ligand Pd_Black->Change_Ligand Yes Success Successful Reaction Optimize_Temp->Success Optimize_Solvent->Success Use_Fresh_Catalyst->Success Improve_Inert_Atm->Success Purify_Reagents->Success Copper_Free->Success Change_Ligand->Success Reaction_Pathways Starting_Material 2-Ethynyl-3-fluoro- 5-methylpyridine Sonogashira Sonogashira Coupling Starting_Material->Sonogashira Click_Chemistry CuAAC (Click Chemistry) Starting_Material->Click_Chemistry Sonogashira_Product Coupled Product Sonogashira->Sonogashira_Product Triazole_Product 1,2,3-Triazole Product Click_Chemistry->Triazole_Product Aryl_Halide Aryl/Vinyl Halide (R-X) Aryl_Halide->Sonogashira Azide Organic Azide (R-N3) Azide->Click_Chemistry Pd_Catalyst Pd Catalyst, Cu(I), Base Pd_Catalyst->Sonogashira Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Click_Chemistry

References

stability issues of 2-Ethynyl-3-fluoro-5-methylpyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 2-Ethynyl-3-fluoro-5-methylpyridine in common reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is a moderately stable compound. However, potential stability issues can arise from its functional groups. The terminal alkyne can be susceptible to oligomerization or decomposition, particularly in the presence of certain metals, strong acids, or bases, and upon exposure to air and light. The fluorinated pyridine ring is generally stable, but the fluorine atom can activate the ring for nucleophilic aromatic substitution under specific conditions.

Q2: How should this compound be stored?

A2: To ensure stability, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes potential degradation from moisture, light, and oxygen.

Q3: My Sonogashira coupling reaction with this compound is giving a low yield. What are the common causes?

A3: Low yields in Sonogashira couplings involving this substrate can be attributed to several factors:

  • Catalyst deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.

  • Homocoupling of the alkyne (Glaser coupling): This is a common side reaction, especially in the presence of oxygen.

  • Decomposition of the starting material: The alkyne may not be stable under the reaction conditions, especially at elevated temperatures for prolonged periods.

  • Insufficiently anhydrous or anaerobic conditions: Moisture and oxygen can negatively impact the catalytic cycle.

Q4: Can the fluorine atom on the pyridine ring be displaced during a reaction?

A4: While the carbon-fluorine bond is strong, the fluorine atom at the 3-position of the pyridine ring can be susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles and under forcing conditions. The electron-withdrawing nature of the pyridine nitrogen and the ethynyl group can activate the ring for such reactions.

Troubleshooting Guides

Low Yield in Sonogashira Coupling Reactions

This guide provides a systematic approach to troubleshooting low yields in Sonogashira coupling reactions with this compound.

Observation Potential Cause Recommended Action
No or low conversion of starting materials Inactive catalyst- Use a fresh batch of palladium and copper catalysts.- Consider using a different palladium source or ligand.
Reaction temperature too low- Gradually increase the reaction temperature in 5-10 °C increments.
Insufficiently degassed system- Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas.
Formation of a significant amount of homocoupled alkyne (Glaser product) Presence of oxygen- Improve the inert atmosphere of the reaction setup.- Use freshly distilled and degassed solvents and amine base.
Copper-catalyzed side reaction- Consider running the reaction under copper-free conditions.
Decomposition of starting material or product Reaction temperature too high- Lower the reaction temperature and monitor the reaction for a longer period.
Incompatible base- Try a different amine base (e.g., diisopropylethylamine instead of triethylamine).
Complex reaction mixture with multiple unidentified spots on TLC Multiple side reactions- Re-evaluate the reaction conditions, starting with a lower temperature and ensuring a strictly inert atmosphere. - Consider purification of all starting materials.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound with an Aryl Bromide

This protocol provides a starting point for the palladium-catalyzed cross-coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • CuI (0.1 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous and degassed toluene or THF

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl bromide, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous and degassed solvent and triethylamine via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps cluster_solutions_low_conversion Solutions for Low Conversion cluster_solutions_side_products Solutions for Side Products cluster_solutions_decomposition Solutions for Decomposition start Low Yield in Sonogashira Coupling check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Low side_products Significant Side Products check_conversion->side_products Complex Mixture decomposition Starting Material Decomposition check_conversion->decomposition Starting Material Consumed, No Product catalyst Use Fresh/Different Catalyst/Ligand low_conversion->catalyst temp_up Increase Temperature low_conversion->temp_up degas Improve Degassing low_conversion->degas glaser Check for O2, Consider Cu-free side_products->glaser purify_reagents Purify Starting Materials side_products->purify_reagents temp_down Lower Reaction Temperature decomposition->temp_down base Change Base decomposition->base end Reaction Optimized catalyst->end temp_up->end degas->end glaser->end purify_reagents->end temp_down->end base->end

Caption: Troubleshooting workflow for low-yield Sonogashira coupling reactions.

Sonogashira_Catalytic_Cycle cluster_palladium_cycle Palladium Cycle cluster_copper_cycle Copper Cycle pd0 Pd(0)L2 pd_complex1 Oxidative Addition pd0->pd_complex1 Ar-X pd_complex2 Transmetalation pd_complex1->pd_complex2 Cu-C≡CR' pd_complex3 Reductive Elimination pd_complex2->pd_complex3 pd_complex3->pd0 Ar-C≡CR' cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex2 alkyne R'C≡CH alkyne->cu_acetylide CuI, Base

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Technical Support Center: Purification of 2-Ethynyl-3-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethynyl-3-fluoro-5-methylpyridine. The following sections address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Common impurities can originate from starting materials, by-products, or degradation. Potential impurities include:

  • Unreacted starting materials: Depending on the synthetic route, these could include halogenated pyridine precursors or acetylene surrogates.

  • Homocoupled by-products: Dimerization of the ethynyl group can occur under certain reaction conditions.

  • Solvent residues: Residual solvents from the reaction or work-up, such as toluene, diethyl ether, or chlorinated solvents, may be present.[1]

  • Water: Pyridine and its derivatives are often hygroscopic, making water a common impurity.[1]

  • Related positional isomers: Incomplete regioselectivity during synthesis can lead to isomeric impurities.

Q2: My purified this compound is a discolored solid/oil. What is the likely cause and how can I fix it?

A2: Discoloration often indicates the presence of trace impurities, which may be colored degradation products or residual catalysts from the synthesis.[2] Treatment with activated carbon followed by recrystallization or a silica gel plug filtration can often remove these colored impurities.[2]

Q3: I am observing significant tailing when trying to purify this compound by silica gel column chromatography. What can I do to improve the peak shape?

A3: The basic nature of the pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing.[3] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or pyridine, to the eluent.[3]

Q4: How can I effectively remove water from my sample of this compound?

A4: For the removal of water, you can dry the compound by dissolving it in an appropriate organic solvent and stirring it over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate, followed by filtration. For more rigorous drying, azeotropic distillation with a solvent like toluene can be effective.

Q5: During recrystallization, my product "oils out" instead of forming crystals. What should I do?

A5: "Oiling out" happens when the solute comes out of the solution above its melting point.[2] To address this, you can try the following:

  • Increase the volume of the solvent.[2]

  • Use a different solvent system with a lower boiling point or different polarity.[2]

  • Lower the temperature at which crystallization is initiated.

  • Try scratching the inside of the flask with a glass rod to induce crystallization.

Troubleshooting Guides

Issue: Low Purity After Column Chromatography

If you are still observing significant impurities after performing column chromatography, consider the following troubleshooting steps.

start Low Purity After Column Chromatography check_loading Was the sample properly dry-loaded or minimally dissolved for wet loading? start->check_loading check_eluent Is the eluent system providing adequate separation (check TLC)? check_loading->check_eluent Yes re_chromatograph Re-run chromatography with optimized conditions check_loading->re_chromatograph No check_column Was the column packed correctly without cracks or channels? check_eluent->check_column Yes check_eluent->re_chromatograph No check_column->re_chromatograph No consider_alternative Consider alternative purification method check_column->consider_alternative Yes end Purity Improved re_chromatograph->end consider_alternative->end

Caption: Troubleshooting workflow for low purity after column chromatography.

Issue: Residual Starting Material Detected

This guide helps to address the presence of unreacted starting materials in your purified product.

start Residual Starting Material Detected extraction Perform an acidic wash (e.g., dilute HCl) to remove basic starting materials. start->extraction recrystallization Attempt recrystallization from a suitable solvent system. start->recrystallization chromatography Re-purify using column chromatography with a shallower gradient. start->chromatography purity_check Assess purity (e.g., NMR, LC-MS) extraction->purity_check recrystallization->purity_check chromatography->purity_check success Pure Product purity_check->success Purity acceptable failure Impurities Still Present purity_check->failure Purity not acceptable

Caption: Logic diagram for the removal of residual starting material.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for separating basic pyridine compounds from non-basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolve the crude product in diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M HCl (3 x volume of the organic layer). The pyridine derivative will move into the aqueous layer as its hydrochloride salt.

  • Combine the aqueous layers and wash with diethyl ether to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of 1 M NaOH.

  • The this compound will separate. Extract the product back into diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, with 0.1% triethylamine)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Pre-elute the column with the eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel (dry loading).

  • Carefully load the sample onto the top of the column.

  • Elute the column with the eluent system, starting with a low polarity and gradually increasing it if necessary.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

The following table provides an illustrative example of the expected purity and yield for different purification methods. The actual results may vary depending on the nature and quantity of the impurities present in the crude material.

Purification MethodStarting Purity (Illustrative)Final Purity (Illustrative)Yield (Illustrative)Notes
Acid-Base Extraction85%95%80%Effective for removing non-basic impurities.
Column Chromatography85%>98%70%Good for removing closely related impurities. Yield can be lower due to product loss on the column.
Recrystallization90%>99%60%Requires a solid product and a suitable solvent system. Can provide very high purity.

References

Technical Support Center: Scaling Up the Synthesis of 2-Ethynyl-3-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 2-Ethynyl-3-fluoro-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound on a larger scale?

A1: The most prevalent and scalable method is a two-step process. It begins with a Sonogashira cross-coupling reaction between a 2-halo-3-fluoro-5-methylpyridine (typically 2-bromo- or 2-chloro-3-fluoro-5-methylpyridine) and a protected acetylene source, such as trimethylsilylacetylene (TMSA). This is followed by the deprotection of the silyl group to yield the final product.

Q2: Which starting material is preferred for the Sonogashira coupling: 2-bromo- or 2-chloro-3-fluoro-5-methylpyridine?

A2: For laboratory and pilot scales, 2-bromo-3-fluoro-5-methylpyridine is generally preferred due to its higher reactivity, which often leads to milder reaction conditions and higher yields. However, for large-scale industrial synthesis, the corresponding chloro- derivative might be considered due to its lower cost, despite requiring more forcing reaction conditions.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Ethynylpyridines and their precursors can be hazardous. It is crucial to handle all reagents and products in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.[1][2][3][4][5] The Sonogashira coupling often involves palladium catalysts and copper co-catalysts, which have their own specific handling and disposal requirements. The deprotection step can involve strong bases, which are corrosive and require careful handling.

Q4: How can I minimize the formation of the di-yne (homocoupling) byproduct during the Sonogashira reaction?

A4: Homocoupling, also known as the Glaser coupling, is a common side reaction. To minimize it, ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Using high-quality, degassed solvents and reagents is also critical. Some protocols suggest adding a reducing agent or using a copper-free Sonogashira coupling system to further suppress this side reaction.

Q5: What are the recommended purification methods for the final product on a larger scale?

A5: While laboratory-scale purification often relies on column chromatography, this is not always practical for large-scale synthesis. Crystallization is a preferred method for purifying the final product on a larger scale. If the product is an oil, distillation under reduced pressure may be an option. Extraction and washing steps are crucial to remove catalyst residues and other impurities before the final purification.

Troubleshooting Guides

Sonogashira Coupling Step
Issue Potential Cause Troubleshooting Suggestions
Low or No Product Formation Inactive catalyst- Use a fresh batch of palladium catalyst and copper(I) iodide.- Ensure the catalyst is properly handled under an inert atmosphere.
Poor quality reagents or solvents- Use anhydrous and degassed solvents.- Ensure the purity of the 2-halo-3-fluoro-5-methylpyridine and trimethylsilylacetylene.
Inappropriate reaction temperature- For less reactive chloro-substrates, a higher temperature may be required.- For bromo-substrates, the reaction should proceed at a milder temperature; excessive heat can lead to degradation.
Significant Homocoupling Presence of oxygen- Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas.- Use freshly distilled and degassed solvents.
Inappropriate catalyst-to-ligand ratio- Optimize the ratio of the palladium catalyst to the phosphine ligand.
Incomplete Reaction Insufficient reaction time- Monitor the reaction progress by TLC or LC-MS and allow it to run to completion.
Insufficient base- Use a sufficient excess of a suitable base, such as triethylamine or diisopropylethylamine.
Deprotection Step
Issue Potential Cause Troubleshooting Suggestions
Incomplete Deprotection Insufficient base or fluoride source- Increase the equivalents of the deprotecting agent (e.g., potassium carbonate, TBAF).- Ensure the deprotecting agent is not hydrated if an anhydrous reaction is intended.
Low reaction temperature- Gently warm the reaction mixture to facilitate the deprotection.
Product Degradation Harsh reaction conditions- Use milder deprotection conditions, such as using a weaker base or a shorter reaction time.- Work up the reaction as soon as it is complete to avoid prolonged exposure to the basic conditions.
Presence of oxygen- Perform the deprotection under an inert atmosphere, as the terminal alkyne can be sensitive to oxidation.

Experimental Protocols

Key Experiment: Sonogashira Coupling of 2-Bromo-3-fluoro-5-methylpyridine with Trimethylsilylacetylene

This protocol is a general guideline and may require optimization.

Reagents and Solvents:

Reagent/SolventMolecular Weight ( g/mol )Stoichiometry (equiv.)Amount
2-Bromo-3-fluoro-5-methylpyridine190.021.0(As required)
Trimethylsilylacetylene98.221.2(Calculate based on starting material)
Pd(PPh₃)₄1155.560.02(Calculate based on starting material)
Copper(I) Iodide (CuI)190.450.04(Calculate based on starting material)
Triethylamine (Et₃N)101.193.0(Calculate based on starting material)
Anhydrous, Degassed Toluene--(Sufficient to make a ~0.5 M solution)

Procedure:

  • To a dry, inerted reaction vessel, add 2-bromo-3-fluoro-5-methylpyridine, Pd(PPh₃)₄, and CuI.

  • Add anhydrous, degassed toluene, followed by triethylamine.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add trimethylsilylacetylene to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or taken directly to the next step.

Key Experiment: Deprotection of 2-(Trimethylsilylethynyl)-3-fluoro-5-methylpyridine

Reagents and Solvents:

Reagent/SolventMolecular Weight ( g/mol )Stoichiometry (equiv.)Amount
2-(Trimethylsilylethynyl)-3-fluoro-5-methylpyridine209.311.0(As required)
Potassium Carbonate (K₂CO₃)138.212.0(Calculate based on starting material)
Methanol32.04-(Sufficient to make a ~0.5 M solution)

Procedure:

  • Dissolve the crude 2-(trimethylsilylethynyl)-3-fluoro-5-methylpyridine in methanol in a reaction vessel.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by extraction with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, and concentrating to yield the final product.

Visualizations

G cluster_workflow Synthetic Workflow SM Starting Material (2-Bromo-3-fluoro-5-methylpyridine) Coupling Sonogashira Coupling SM->Coupling TMSA Trimethylsilylacetylene TMSA->Coupling Intermediate Protected Intermediate (2-(Trimethylsilylethynyl)-3-fluoro-5-methylpyridine) Coupling->Intermediate Pd(PPh₃)₄, CuI, Et₃N Deprotection Deprotection Intermediate->Deprotection K₂CO₃, MeOH Product Final Product (this compound) Deprotection->Product Purification Purification (Crystallization/Distillation) Product->Purification

Caption: Overall synthetic workflow for this compound.

G cluster_cycle Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L₂ OxAdd->PdII R-X Transmetalation Transmetalation PdII->Transmetalation PdAlkyne R-Pd(II)-C≡CR' L₂ Transmetalation->PdAlkyne Cu-C≡CR' RedElim Reductive Elimination PdAlkyne->RedElim RedElim->Pd0 R-C≡CR'

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

References

Technical Support Center: Purity Assessment of 2-Ethynyl-3-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for assessing the purity of 2-Ethynyl-3-fluoro-5-methylpyridine.

Core Analytical Techniques for Purity Determination

The purity of this compound, a key pharmaceutical intermediate, is crucial for the safety and efficacy of the final drug product.[1] Several analytical techniques can be employed for its purity assessment, with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) being the most common and effective methods.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of substituted pyridine compounds.[2] A reversed-phase HPLC method is generally suitable for the purity determination of this compound.

Methodology:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common mobile phase for pyridine derivatives.[3]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis:

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter Sample (0.45 µm) s2->s3 a1 Inject Sample into HPLC s3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at 254 nm a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Purity (% Area) d1->d2

A streamlined workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4] Given the potential volatility of this compound, GC-MS is a suitable method for its purity assessment and the identification of volatile impurities.

Methodology:

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS ((5%-phenyl)-methylpolysiloxane), is recommended for the analysis of fluorinated compounds.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[6][7] It relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei.[6][8]

Methodology:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).[2]

  • Internal Standard: A high-purity certified reference material with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of this compound into a clean vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.[2]

    • Transfer the solution to a clean and dry NMR tube.

  • NMR Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Method Selection Logic:

method_selection start Start: Purity Assessment of This compound q1 Need for absolute quantification without a specific reference standard? start->q1 q2 Are volatile impurities a concern? q1->q2 No m1 qNMR q1->m1 Yes q3 Routine purity check with known impurity profile? q2->q3 No m2 GC-MS q2->m2 Yes q3->start No, re-evaluate needs m3 HPLC q3->m3 Yes

Decision tree for selecting the appropriate analytical method.

Data Presentation

Quantitative data from the purity analysis should be summarized in clear and concise tables for easy comparison and reporting.

Table 1: HPLC Purity Analysis Results

Sample IDRetention Time (min)Peak Area% Area
Main Peak12.51,250,00099.5
Impurity 18.23,0000.24
Impurity 210.12,0000.16
Total 1,255,000 100.0

Table 2: qNMR Purity Calculation

ParameterAnalyteInternal Standard
Mass (mg)15.2010.50
Molecular Weight ( g/mol )135.14261.43
Integrated Peak3.1 (s, 1H)7.8 (s, 1H)
Number of Protons (N)11
Integral (I)5.402.10
Purity of Standard (%)-99.9
Calculated Purity (%) 99.6

Troubleshooting Guides

HPLC Troubleshooting
Question/Issue Possible Cause(s) Recommended Solution(s)
Why am I seeing peak tailing for my main compound? - Secondary interactions with residual silanols on the column.- Column overload.- Incompatible sample solvent.- Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase.- Reduce the sample concentration or injection volume.- Dissolve the sample in the mobile phase.
My retention times are shifting between injections. - Inconsistent mobile phase composition.- Column temperature fluctuations.- Pump malfunction or leaks.[9]- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.[9]- Check for leaks in the system and ensure the pump is delivering a consistent flow rate.
I am observing a noisy baseline. - Contaminated mobile phase or detector cell.- Air bubbles in the system.[9]- Detector lamp nearing the end of its life.- Use HPLC-grade solvents and filter the mobile phase.- Degas the mobile phase and purge the system.- Replace the detector lamp if necessary.

Troubleshooting Decision Tree for HPLC Peak Tailing:

hplc_troubleshooting start Start: Peak Tailing Observed q1 Is the peak symmetrical at lower concentrations? start->q1 q2 Is the sample dissolved in the mobile phase? q1->q2 Yes s1 Reduce sample concentration or injection volume. q1->s1 No q3 Does adding a competitive base (e.g., triethylamine) improve the peak shape? q2->q3 Yes s2 Dissolve sample in the initial mobile phase. q2->s2 No s3 Indicates silanol interactions. Continue with modified mobile phase. q3->s3 Yes s4 Consider column degradation. Replace the column. q3->s4 No

A decision tree for troubleshooting peak tailing in HPLC.
GC-MS Troubleshooting

Question/Issue Possible Cause(s) Recommended Solution(s)
Why is there no peak for my compound? - The compound may not be volatile enough under the current conditions.- The compound may be degrading in the injector.- Issues with the MS detector.- Increase the final oven temperature and hold time.- Lower the injector temperature.- Check the MS tuning and detector voltage.
I am seeing broad or tailing peaks. - Active sites in the injector liner or column.- Column contamination.- Too high of a sample concentration.- Use a deactivated injector liner.- Bake out the column at a high temperature.- Dilute the sample.
My mass spectra have high background noise. - Column bleed.- Contamination in the carrier gas or system.- Leaks in the system.- Condition the column.- Use high-purity carrier gas and check for leaks.- Perform a leak check on the system.

Frequently Asked Questions (FAQs)

Q1: Which method is best for determining the absolute purity of a new batch of this compound?

A1: Quantitative NMR (qNMR) is the preferred method for absolute purity determination as it does not require a reference standard of the analyte.[6][7] It provides a direct measurement of the analyte's purity against a certified internal standard.

Q2: Can I use HPLC to identify unknown impurities?

A2: While HPLC with UV detection can quantify the relative amounts of impurities, it does not provide structural information for identification. For impurity identification, HPLC coupled with a mass spectrometer (LC-MS) is necessary.

Q3: My sample of this compound is a solid. How should I prepare it for GC-MS analysis?

A3: Dissolve the solid sample in a high-purity volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved before injection.

Q4: What are some potential sources of impurities in this compound?

A4: Impurities can arise from starting materials, by-products of the synthesis, or degradation of the compound. For a substituted pyridine, potential impurities could include isomers, unreacted starting materials, and products of side reactions involving the ethynyl or fluoro groups.

Q5: How often should I perform system suitability tests for my HPLC analysis?

A5: System suitability tests should be performed before starting any new sequence of analyses. This typically involves injecting a standard solution to check for parameters like retention time, peak area reproducibility, column efficiency (plate count), and peak symmetry. This ensures that the chromatographic system is performing as expected.

References

Validation & Comparative

Comparative Guide to the Characterization and Validation of 2-Ethynyl-3-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural characterization and validation of 2-Ethynyl-3-fluoro-5-methylpyridine against structurally related alternatives. The information is intended to support research and development activities in medicinal chemistry and materials science by offering a clear overview of key identifying features and the methodologies used to ascertain them.

Structural Overview and Key Properties

This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of novel pharmaceutical compounds and functional materials. Its unique combination of an ethynyl group, a fluorine atom, and a methyl group on the pyridine ring imparts specific electronic and steric properties that are of interest in drug design and molecular engineering.

Below is a comparison of the fundamental properties of this compound and its structural isomers or related compounds.

PropertyThis compound2-Ethynyl-5-fluoro-3-methylpyridine2-Ethynyl-3-fluoropyridine2-Ethynylpyridine
CAS Number 1372103-91-7[1][2]1372103-93-9[3]1401685-43-5[4]1945-84-2[5]
Molecular Formula C₈H₆FN[2]C₈H₆FN[6]C₇H₄FN[4]C₇H₅N[5]
Molecular Weight 135.14 g/mol [2]135.14 g/mol [7]121.11 g/mol [4]103.12 g/mol [5]
Physical Form SolidNot specifiedLight brown to gray Solid[4]Clear dark brown liquid[8]
Boiling Point 181.1±40.0 °C (Predicted)Not specified165.0±25.0 °C (Predicted)[4]85 °C/12 mmHg (lit.)[5]
Density 1.11±0.1 g/cm³ (Predicted)Not specified1.15±0.1 g/cm³ (Predicted)[4]1.021 g/mL at 25 °C (lit.)[5]
SMILES CC1=CN=C(C(F)=C1)C#CCC1=CC(F)=CN=C1C#C[7]C1=CC=C(C=N1)C#CC#Cc1ccccn1[5]

Spectroscopic Characterization

Note: The following table includes predicted data for the target compound and experimental data for analogs where available. This is intended to guide researchers in their analytical validation.

Spectroscopic TechniqueThis compound (Expected/Predicted)2-Ethynyl-5-fluoro-3-methylpyridine (Predicted)2-Ethynyl-3-fluoropyridine (Predicted)2-Ethynylpyridine (Experimental)
¹H NMR Aromatic protons, methyl protons, and acetylenic proton signals are expected. The fluorine atom will cause splitting of adjacent proton signals.Similar to the target compound, with different chemical shifts for the aromatic protons due to the altered substitution pattern.Aromatic and acetylenic proton signals are expected, with fluorine coupling influencing the spectrum.Signals corresponding to the pyridine ring protons and the acetylenic proton.
¹³C NMR Signals for aromatic carbons, methyl carbon, and two acetylenic carbons are expected. The C-F coupling will be observable.Similar to the target compound, with different chemical shifts for the aromatic carbons.Signals for aromatic carbons and two acetylenic carbons with C-F coupling.Signals for the pyridine ring carbons and the acetylenic carbons.
FT-IR (cm⁻¹) Characteristic peaks for C≡C-H stretch (~3300), C≡C stretch (~2100), C-F stretch (~1200-1000), and aromatic C-H and C=C/C=N vibrations are expected.Similar vibrational modes are expected.Similar vibrational modes are expected.C≡C-H stretch, C≡C stretch, and pyridine ring vibrations.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 135.0484. Fragmentation patterns would involve the loss of the ethynyl group or methyl group.Predicted [M+H]⁺ at m/z 136.05571.[6]Molecular ion peak (M⁺) at m/z = 121.0328.Molecular ion peak (M⁺) at m/z = 103.0422.

Experimental Protocols

The characterization of this compound would typically follow standard analytical chemistry procedures. Below are generalized protocols for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Expected signals would include a singlet for the methyl group, multiplets for the aromatic protons, and a singlet for the acetylenic proton. The coupling constants between the fluorine atom and adjacent protons should be determined.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. Signals for each unique carbon atom are expected. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F).

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be performed to confirm the connectivity of protons and carbons and to unambiguously assign all signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Analysis: Identify characteristic absorption bands for the alkyne C-H bond, the C≡C triple bond, the C-F bond, and the aromatic pyridine ring vibrations.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, for example, using Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Preparation: Introduce a dilute solution of the sample into the ion source.

  • Data Acquisition: Acquire the mass spectrum.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular formula. Analyze the fragmentation pattern to further support the proposed structure.

Workflow and Relationships

The following diagrams illustrate the typical workflow for the characterization and validation of a novel chemical entity like this compound.

cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization cluster_validation Structure Validation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Validation Data Analysis and Structure Confirmation NMR->Validation FTIR->Validation MS->Validation

Caption: General workflow for the synthesis and structural validation of a chemical compound.

Target 2-Ethynyl-3-fluoro- 5-methylpyridine Isomer 2-Ethynyl-5-fluoro- 3-methylpyridine Target->Isomer Positional Isomer Demethyl 2-Ethynyl-3-fluoropyridine Target->Demethyl Lacks Methyl Group Defluoro 2-Ethynyl-5-methylpyridine Target->Defluoro Lacks Fluoro Group Isomer->Defluoro Lacks Fluoro Group Simple 2-Ethynylpyridine Demethyl->Simple Lacks Methyl Group

Caption: Structural relationships between this compound and its analogs.

References

A Comparative Analysis of 2-Ethynyl-3-fluoro-5-methylpyridine and Other Terminal Alkynes for Applications in Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of novel chemical entities. Terminal alkynes are a cornerstone of modern synthetic chemistry, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds through reactions such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling. This guide provides a comparative analysis of 2-Ethynyl-3-fluoro-5-methylpyridine, a functionalized heteroaromatic alkyne, with other commonly employed terminal alkynes.

While direct experimental data for this compound is limited in published literature, its reactivity can be inferred from its structural properties and compared with well-characterized terminal alkynes. This guide summarizes the key physical and chemical properties of representative terminal alkynes, provides detailed experimental protocols for their key reactions, and visualizes relevant biological pathways where such molecules find application.

Data Presentation: A Comparative Overview of Terminal Alkynes

The properties and reactivity of a terminal alkyne are significantly influenced by its molecular structure. The electron-donating or -withdrawing nature of substituents can affect the acidity of the terminal proton and the compound's performance in catalytic reactions.

This compound possesses a pyridine ring substituted with a fluorine atom, which is electron-withdrawing, and a methyl group, which is electron-donating. The fluorine atom is expected to increase the acidity of the alkyne's terminal proton, potentially enhancing its reactivity in deprotonation-dependent steps of reactions like the Sonogashira coupling.

The following tables provide a summary of the available quantitative data for a selection of terminal alkynes to facilitate comparison.

Table 1: Physical Properties of Selected Terminal Alkynes

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)pKaSolubility
This compound C₈H₆FN135.14Data not availableEstimated ~25Soluble in organic solvents.[1][2]
Phenylacetylene C₈H₆102.13142-144~28.7Soluble in organic solvents, insoluble in water.[1][2]
2-Ethynylpyridine C₇H₅N103.1285 °C/12 mmHgData not availableSoluble in water.
Propargyl Alcohol C₃H₄O56.06114-115~23Miscible with water and many organic solvents.
1-Hexyne C₆H₁₀82.1471-72~25Insoluble in water, soluble in organic solvents.[1][2]

Table 2: Comparative Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a highly efficient and widely used method for forming 1,2,3-triazoles. The reactivity of the alkyne can be influenced by electronic and steric factors. Electron-deficient alkynes are generally more reactive in CuAAC.[3]

AlkyneAzideCatalyst SystemSolventReaction ConditionsYield (%)Reference
Phenylacetylene Benzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)NeatRoom Temperature, 5 min>95[4]
2-Ethynylpyridine Benzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)NeatRoom Temperature, 5 min>95[4]
Propargyl Alcohol Coumarin AzideCuSO₄ (0.25 mM), THPTA (1.25 mM), Sodium Ascorbate (5 mM)BufferRoom Temperature, 1 hrNot specified[5]
p-Methoxyphenylacetylene Benzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)NeatRoom Temperature, 5 min>95[4]
p-Trifluoromethylphenylacetylene Benzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)NeatRoom Temperature, 10 min>95[4]

Table 3: Comparative Reactivity in Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides. The reaction is sensitive to the nature of both the alkyne and the halide.

AlkyneAryl HalideCatalyst SystemBaseSolventReaction ConditionsYield (%)Reference
Phenylacetylene IodobenzenePd(PPh₃)₄, CuIEt₃NDMFRoom Temperature95-99[6]
Phenylacetylene 4-IodotoluenePd(PPh₃)₄ (cat.), Cu₂O (cat.)DMA80°C60
2-Ethynylpyridine 2-BromopyridineNS-MCM-41-Pd, CuI, PPh₃Et₃NDioxane90°C, 24h82[7]
Propargyl Alcohol IodobenzenePdCl₂(PPh₃)₂, CuIEt₃NTHFRoom Temperature85[8]
1-Hexyne 2-Amino-3-bromopyridinePd(CF₃COO)₂, PPh₃, CuIEt₃NDMF100°C, 3h85[8]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible results. Below are generalized procedures for the two key reactions discussed.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a suitable solvent (e.g., a mixture of t-BuOH and water, or an organic solvent like THF or DMF).

  • Catalyst and Reductant Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium L-ascorbate (0.1 - 0.3 eq). Following this, add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq). The use of a copper-coordinating ligand, such as THPTA, is often recommended, especially for biological applications, to stabilize the Cu(I) oxidation state and increase reaction efficiency.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.

General Protocol for Sonogashira Cross-Coupling

This protocol is a general guideline and the choice of catalyst, ligand, base, and solvent may need to be optimized for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF, toluene, or DMF). To this mixture, add the terminal alkyne (1.1-1.5 eq) followed by a suitable base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-3 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat as required (typically between room temperature and 100 °C). The reaction progress can be monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst residues. The filtrate is typically diluted with an organic solvent and washed with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualizations

Experimental and Logical Workflows

CuAAC_Workflow General Workflow for CuAAC Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Alkyne and Azide in Solvent addition Add Sodium Ascorbate, then CuSO4 to the reaction mixture reagents->addition catalyst_prep Prepare fresh solutions of CuSO4 and Sodium Ascorbate catalyst_prep->addition stirring Stir at Room Temperature addition->stirring monitoring Monitor reaction progress (TLC, LC-MS) stirring->monitoring extraction Dilute with water and extract with organic solvent monitoring->extraction purification Purify by column chromatography or recrystallization extraction->purification product Isolated 1,2,3-Triazole Product purification->product

Caption: General experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Sonogashira_Workflow General Workflow for Sonogashira Coupling cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification add_solids Add Aryl/Vinyl Halide, Pd catalyst, and CuI to flask add_liquids Add degassed solvent, terminal alkyne, and base add_solids->add_liquids heating Stir at appropriate temperature (RT to 100°C) add_liquids->heating monitoring Monitor reaction progress (TLC, GC-MS) heating->monitoring filtration Filter through celite to remove catalyst monitoring->filtration extraction Aqueous work-up and extraction filtration->extraction purification Purify by column chromatography extraction->purification product Isolated Coupled Product purification->product

Caption: General experimental workflow for a Sonogashira cross-coupling reaction.

Signaling Pathway: TYK2 Signaling in Immune Response

Functionalized pyridines, including ethynylpyridines, are common scaffolds in the development of kinase inhibitors. Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is a key mediator of cytokine signaling, making it an important target for autoimmune and inflammatory diseases.

TYK2_Signaling Simplified TYK2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor (e.g., IL-12R, IL-23R, IFNAR) TYK2 TYK2 cytokine_receptor->TYK2 activates JAK JAK2 / JAK1 cytokine_receptor->JAK activates STAT STAT protein TYK2->STAT phosphorylates JAK->STAT phosphorylates STAT_P pSTAT (Dimer) STAT->STAT_P dimerizes DNA DNA STAT_P->DNA translocates to nucleus and binds Gene_Expression Gene Expression (Inflammation, Immune Response) DNA->Gene_Expression regulates Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Cytokine->cytokine_receptor binds Inhibitor TYK2 Inhibitor (e.g., Pyridine-based) Inhibitor->TYK2 inhibits

Caption: Simplified TYK2 signaling pathway and the point of intervention for TYK2 inhibitors.

References

A Spectroscopic Comparison of 2-Ethynyl-3-fluoro-5-methylpyridine and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic properties of 2-ethynyl-3-fluoro-5-methylpyridine and its related derivatives. Due to the limited availability of published experimental data for this compound, this document presents a compilation of spectral data from structurally similar compounds to offer valuable insights into the characteristic spectroscopic features of this class of molecules. The information herein is intended to aid in the identification, characterization, and quality control of these and other related pyridine derivatives in a research and development setting.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for compounds structurally related to this compound. This comparative data highlights the influence of substituent groups on the spectral properties of the pyridine ring.

Table 1: ¹H NMR Spectroscopic Data of 2-Ethynylpyridine Derivatives

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
2-Ethynyl-3-fluoropyridine -Data not readily available in searched literature.
5-Ethynyl-2-methylpyridine [1][2]-Data not readily available in searched literature.
2-Amino-5-methylpyridine [3]CDCl₃7.79 (d), 7.12 (d), 6.32 (d), 4.67 (s, NH₂), 2.12 (s, CH₃)

Table 2: ¹³C NMR Spectroscopic Data of Substituted Pyridines

CompoundSolventChemical Shift (δ, ppm)
2-Fluoro-3-methylpyridine [4]-Data not readily available in searched literature.
4-Methylpyridine [5]DMSOData not readily available in searched literature.
3-Methylpyridine [6]-Data not readily available in searched literature.

Table 3: IR Spectroscopic Data of 2-Ethynylpyridine and Related Compounds

CompoundSample PhaseCharacteristic Absorption Bands (cm⁻¹)
2-Ethynylpyridine [7]-Data not readily available in searched literature.
2-Aminopyridine [8]KBr disc~3400-3200 (N-H stretch), ~1600 (C=C, C=N stretch)
General Alkynes -~3300 (≡C-H stretch), ~2100 (C≡C stretch)
General Fluoroaromatics [9]-~1250-1150 (C-F stretch)

Table 4: Mass Spectrometry Data of 2-Ethynylpyridine Derivatives

CompoundIonization Method[M]+ or [M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
2-Ethynylpyridine [7]EI103Data not readily available in searched literature.
Trifluoromethylated Pyridines [10]-Data not readily available in searched literature.-
Perhalogeno-pyridine derivatives [11]Negative Ion CI-Data not readily available in searched literature.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for novel pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition :

    • Place the NMR tube in the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[12]

    • Co-add 16-32 scans for a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

    • Co-add 1024-4096 scans depending on the sample concentration.

    • Reference the spectrum to the solvent peak.

  • ¹⁹F NMR Acquisition :

    • If applicable, acquire a one-dimensional fluorine spectrum.

    • A wider spectral width may be necessary due to the large chemical shift range of ¹⁹F.

    • Proton decoupling is often employed to simplify the spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid) :

    • Thin Solid Film Method : Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like acetone or methylene chloride.[13]

    • Apply a drop of this solution to a salt plate (e.g., NaCl or KBr).[13]

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[13]

  • Data Acquisition :

    • Obtain a background spectrum of the empty spectrometer to subtract atmospheric and instrumental absorptions.[14]

    • Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[15]

    • For high-resolution mass spectrometry (HRMS), an internal calibrant may be introduced simultaneously to ensure high mass accuracy.

  • Data Acquisition :

    • Introduce the sample solution into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

    • Select an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depending on the analyte's properties.

    • Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.

Visualizations

Workflow for Spectroscopic Analysis of a Novel Pyridine Derivative

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized pyridine derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Pyridine Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Primary Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry (LRMS & HRMS) Purification->MS Molecular Weight & Formula Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: A logical workflow for the synthesis, purification, and comprehensive spectroscopic analysis of a novel pyridine derivative.

References

The Impact of Fluorination on the Biological Activity of 2-Ethynylpyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a fluorine atom, as in 2-Ethynyl-3-fluoro-5-methylpyridine, is anticipated to confer significant advantages over its non-fluorinated analog. Fluorine's high electronegativity and small size can lead to profound effects on a molecule's electronic properties, conformation, metabolic stability, and binding interactions with biological targets.[1][2] Specifically, fluorination can enhance binding affinity to target proteins, block metabolic degradation pathways, and improve pharmacokinetic parameters such as bioavailability and half-life.[1][2][3]

Predicted Biological Activity Profile

Based on the known effects of fluorination in similar heterocyclic compounds, the following table summarizes the anticipated differences in the biological activity profiles of this compound and 2-ethynyl-5-methylpyridine.

Biological PropertyThis compound (Fluorinated)2-ethynyl-5-methylpyridine (Non-fluorinated)Rationale for Predicted Difference
Target Binding Affinity (e.g., Kinase Inhibition) Potentially HigherBaselineThe electron-withdrawing nature of fluorine can alter the charge distribution of the pyridine ring, potentially leading to stronger interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in the target protein's active site.
Metabolic Stability Expected to be HigherBaselineThe carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[1][2] This can lead to a longer half-life and improved bioavailability.
Cellular Potency (e.g., IC50 in cytotoxicity assays) Potentially Lower IC50 (Higher Potency)BaselineEnhanced target affinity and potentially better cell permeability due to altered lipophilicity can contribute to greater potency in cell-based assays.
Lipophilicity Likely IncreasedBaselineFluorine substitution generally increases the lipophilicity of a molecule, which can affect its solubility, membrane permeability, and plasma protein binding.
pKa Expected to be LowerBaselineThe inductive effect of the fluorine atom will decrease the basicity of the pyridine nitrogen, lowering its pKa. This can influence the compound's ionization state at physiological pH, affecting its solubility and ability to cross cell membranes.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted differences in biological activity, a series of in vitro assays are recommended. The following are detailed protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a common method to assess the anti-proliferative activity of a compound on cancer cell lines.[4][5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against one or more cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7]

  • RPMI-1640 or DMEM cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds (this compound and 2-ethynyl-5-methylpyridine) in the cell culture medium.

  • After 24 hours, replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 add_compounds Add Serial Dilutions of Compounds incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read_absorbance Read Absorbance at 570nm dissolve->read_absorbance analyze Calculate IC50 Values read_absorbance->analyze

Caption: Workflow for the in vitro cytotoxicity MTT assay.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[8]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the compounds.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Control compounds with known metabolic stability (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile with an internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing human liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the test compound.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Calculate the in vitro half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (Clint).

Metabolic_Stability_Assay start Start: Prepare Reaction Mixture pre_incubate Pre-incubate at 37°C start->pre_incubate add_compound Add Test Compound pre_incubate->add_compound time_points Sample at Time Points add_compound->time_points quench Quench Reaction time_points->quench centrifuge Centrifuge quench->centrifuge lcms_analysis LC-MS/MS Analysis centrifuge->lcms_analysis calculate Calculate t½ and Clint lcms_analysis->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Tyrosine Kinase Inhibition Assay

Many pyridine-based compounds exhibit activity as kinase inhibitors. A generic tyrosine kinase assay can be used to screen for such activity.[9][10][11][12]

Objective: To determine the inhibitory activity of the compounds against a specific tyrosine kinase.

Materials:

  • Recombinant human tyrosine kinase (e.g., EGFR, Src)

  • Kinase buffer

  • ATP

  • Tyrosine-containing peptide substrate

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Add the kinase buffer, test compound at various concentrations, and the tyrosine kinase to the wells of a 384-well plate.

  • Add the peptide substrate and ATP to initiate the kinase reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).

  • Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Kinase_Inhibition_Assay start Start: Add Kinase and Compound add_substrate_atp Add Substrate and ATP start->add_substrate_atp incubate Incubate at RT add_substrate_atp->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_luminescence Read Luminescence stop_reaction->read_luminescence calculate_ic50 Calculate IC50 read_luminescence->calculate_ic50

Caption: Workflow for a generic tyrosine kinase inhibition assay.

Potential Signaling Pathway Involvement

Given that many small molecule inhibitors, including pyridine derivatives, target signaling pathways crucial for cell growth and proliferation, it is plausible that these compounds could modulate pathways such as the G-protein coupled receptor (GPCR) or Receptor Tyrosine Kinase (RTK) signaling cascades.

Hypothetical GPCR Signaling Pathway

GPCRs are a large family of transmembrane receptors that play a role in numerous physiological processes and are common drug targets.[13][14][15][16]

GPCR_Signaling_Pathway Ligand Ligand (e.g., 2-Ethynylpyridine derivative) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates targets leading to

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

While direct experimental evidence is pending, the principles of medicinal chemistry strongly suggest that this compound is likely to exhibit an improved biological activity profile compared to its non-fluorinated analog, 2-ethynyl-5-methylpyridine. The anticipated enhancements in target binding, metabolic stability, and cellular potency make the fluorinated compound a compelling candidate for further investigation. The experimental protocols provided in this guide offer a clear roadmap for researchers to systematically evaluate and compare these two molecules, thereby contributing valuable data to the field of drug discovery. The provided diagrams for experimental workflows and a potential signaling pathway serve to visualize the key processes and relationships discussed.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Ethynyl-3-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-Ethynyl-3-fluoro-5-methylpyridine. As no standardized, validated method for this specific compound is readily available in published literature, this document outlines proposed starting methodologies for both techniques and details the subsequent validation protocols necessary to ensure data integrity and regulatory compliance. The information presented is based on established analytical practices for structurally similar fluorinated and pyridine-containing aromatic compounds.

Introduction to Analytical Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical requirement in the pharmaceutical industry to ensure the identity, purity, and potency of drug substances and products. The validation process adheres to guidelines set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, which outlines the validation parameters to be evaluated.

Proposed Analytical Methods

Based on the physicochemical properties of this compound (a substituted aromatic amine), the following starting methods for HPLC-UV and GC-MS are proposed. These methods serve as a robust foundation for further optimization and validation.

2.1. Proposed HPLC-UV Method

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase method is proposed for this compound.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

2.2. Proposed GC-MS Method

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and thermally stable compounds.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Mass Spectrometer Parameters:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-300 m/z

Comparison of Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for both the proposed HPLC and GC-MS methods, in accordance with ICH Q2(R1) guidelines.

Validation Parameter HPLC-UV Method GC-MS Method Acceptance Criteria
Specificity Forced degradation studies (acid, base, oxidation, thermal, photolytic). Peak purity analysis.Analysis of blank and stressed samples. Mass spectral library matching.The peak of interest should be free from interference from degradants, impurities, or blank components. Peak purity index should be > 0.99. Mass spectrum of the analyte in the sample should match the reference standard.
Linearity 5-7 concentration levels.5-7 concentration levels.Correlation coefficient (r²) ≥ 0.995.
Range Typically 80% to 120% of the test concentration.Typically 80% to 120% of the test concentration.Method should be linear, accurate, and precise within the defined range.
Accuracy 9 determinations across 3 concentration levels (e.g., 80%, 100%, 120%).9 determinations across 3 concentration levels (e.g., 80%, 100%, 120%).Mean recovery of 98.0% to 102.0%.
Precision Repeatability: 6 replicate injections. Intermediate Precision: Different analysts, days, instruments.Repeatability: 6 replicate injections. Intermediate Precision: Different analysts, days, instruments.Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 or based on standard deviation of the response and the slope.Signal-to-Noise ratio of 3:1 or based on standard deviation of the response and the slope.The analyte can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1 or based on standard deviation of the response and the slope.Signal-to-Noise ratio of 10:1 or based on standard deviation of the response and the slope.The analyte can be quantified with acceptable precision and accuracy (typically RSD ≤ 10%).
Robustness Variations in flow rate, column temperature, mobile phase composition.Variations in flow rate, oven temperature ramp, injector temperature.System suitability parameters should remain within acceptable limits.

Experimental Protocols for Method Validation

The following sections provide detailed experimental protocols for validating the proposed analytical methods.

4.1. Specificity

  • Forced Degradation (HPLC & GC-MS):

    • Acid Degradation: Reflux the sample solution (1 mg/mL) in 0.1 N HCl at 60 °C for 4 hours.

    • Base Degradation: Reflux the sample solution (1 mg/mL) in 0.1 N NaOH at 60 °C for 4 hours.

    • Oxidative Degradation: Treat the sample solution (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

    • Photolytic Degradation: Expose the sample solution (1 mg/mL) to UV light (254 nm) for 24 hours.

  • Analysis:

    • HPLC: Analyze the stressed samples along with an unstressed sample and a blank. Assess the peak purity of the analyte peak in the chromatograms of the stressed samples using a Diode Array Detector (DAD).

    • GC-MS: Analyze the stressed samples. Compare the mass spectrum of the analyte peak in the presence of degradation products with that of a pure standard.

4.2. Linearity

  • Stock Solution: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Evaluation: Plot the mean peak area (for HPLC) or total ion count (for GC-MS) against the concentration and perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

4.3. Accuracy

  • Sample Preparation: Prepare samples in triplicate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo matrix, if applicable.

  • Analysis: Analyze the prepared samples.

  • Data Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100. The mean recovery should be within the acceptance criteria.

4.4. Precision

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies and calculate the overall RSD.

4.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Visual Evaluation: Determine the concentration at which the analyte can be reliably detected (LOD, S/N ≥ 3) and quantified (LOQ, S/N ≥ 10) by injecting a series of diluted solutions.

  • Based on Standard Deviation of the Response and the Slope:

    • Inject a series of low-concentration samples or blank samples multiple times.

    • Calculate the standard deviation of the response (e.g., blank noise or y-intercept of the regression line).

    • Calculate LOD and LOQ using the following formulas:

      • LOD = (3.3 * σ) / S

      • LOQ = (10 * σ) / S (where σ is the standard deviation of the response and S is the slope of the calibration curve).

4.6. Robustness

  • Parameter Variation: Intentionally introduce small variations to the method parameters.

    • HPLC:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic)

    • GC-MS:

      • Initial oven temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 0.1 mL/min)

      • Injector temperature (e.g., ± 10 °C)

  • Analysis: Analyze a system suitability solution under each of the modified conditions.

  • Data Evaluation: Evaluate the impact of the changes on system suitability parameters (e.g., retention time, peak shape, resolution).

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the development and validation of an analytical method for this compound.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization A Define Analytical Target Profile B Literature Search & Method Scouting A->B C Propose Initial HPLC & GC-MS Methods B->C D Method Optimization C->D E Write Validation Protocol D->E L System Suitability E->L F Specificity (Forced Degradation) G Linearity & Range F->G H Accuracy G->H I Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Robustness J->K M Validation Report K->M L->F N Implement for Routine Use M->N

A Researcher's Guide to Assessing the Purity of 2-Ethynyl-3-fluoro-5-methylpyridine from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and chemical entities, the purity of starting materials is a cornerstone of reproducible and reliable research. This guide provides a comprehensive framework for assessing the purity of 2-Ethynyl-3-fluoro-5-methylpyridine, a key building block in medicinal chemistry, from various commercial suppliers. By employing standardized analytical techniques and presenting a clear comparative analysis, researchers can make informed decisions when sourcing this critical reagent.

The following sections detail the experimental protocols for a multi-pronged approach to purity determination, present a hypothetical comparative dataset for three fictional suppliers (Supplier A, Supplier B, and Supplier C), and visualize the experimental workflow and a relevant biological pathway where this compound may play a role.

Comparative Purity Analysis

The purity of this compound from three different suppliers was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.

Analytical Method Parameter Supplier A Supplier B Supplier C
HPLC Purity (%)98.5%99.2%97.8%
Number of Impurities314
GC-MS Purity (%)98.2%99.1%97.5%
Major Impurity (m/z)2-Bromo-3-fluoro-5-methylpyridineStarting MaterialUnidentified
¹H NMR Conformance to StructureYesYesYes
Residual SolventDichloromethaneEthyl AcetateAcetone
Quantitative NMR (qNMR) Assay (%)98.1%99.0%97.2%

Experimental Protocols

A detailed description of the methodologies used to generate the comparative data is provided below. These protocols can be adapted and implemented in a standard analytical chemistry laboratory.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient Program: Start at 20% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples were prepared at a concentration of 1 mg/mL in acetonitrile.

  • Purity Calculation: The purity was determined by the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection: Split mode (20:1).

  • MS Detection: Electron ionization (EI) mode with a scan range of m/z 40-500.

  • Impurity Identification: Tentative identification of impurities was based on the NIST mass spectral library.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR: Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts were referenced to tetramethylsilane (TMS).

  • Quantitative NMR (qNMR): A known amount of a certified internal standard (e.g., maleic anhydride) was added to a precisely weighed sample of this compound. The assay was calculated by comparing the integral of a characteristic proton signal of the analyte to that of the internal standard.

Visualizing the Process and Application

To further clarify the experimental approach and potential application of this compound, the following diagrams are provided.

experimental_workflow cluster_sourcing Sample Sourcing cluster_analysis Analytical Testing cluster_evaluation Data Evaluation & Decision Supplier_A Supplier A HPLC HPLC Purity Supplier_A->HPLC GCMS GC-MS Impurity Profile Supplier_A->GCMS NMR NMR (Structure & qNMR) Supplier_A->NMR Supplier_B Supplier B Supplier_B->HPLC Supplier_B->GCMS Supplier_B->NMR Supplier_C Supplier C Supplier_C->HPLC Supplier_C->GCMS Supplier_C->NMR Data_Table Comparative Data Table HPLC->Data_Table GCMS->Data_Table NMR->Data_Table Decision Select Best Supplier Data_Table->Decision

Caption: Experimental workflow for purity assessment.

signaling_pathway Receptor Kinase Receptor Kinase Intracellular Kinase Receptor->Kinase Activates Compound This compound (Kinase Inhibitor) Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Apoptosis) Phospho_Substrate->Cellular_Response

A Comparative Guide to the Cross-Reactivity of 2-Ethynyl-3-fluoro-5-methylpyridine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Ethynyl-3-fluoro-5-methylpyridine, a novel heteroaryl-butynylpyridine derivative, within the context of well-characterized negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). Due to the limited publicly available data on this compound, this document leverages data from established mGluR5 NAMs, such as Fenobam and Mavoglurant, to provide a predictive overview of its potential cross-reactivity profile and the requisite experimental methodologies for its characterization.

Metabotropic glutamate receptor 5 (mGluR5) NAMs are a promising class of compounds for the treatment of various central nervous system (CNS) disorders, including anxiety, depression, and substance use disorders.[1][2] These allosteric modulators offer a more subtle approach to receptor inhibition compared to traditional orthosteric antagonists.[3] However, ensuring selectivity and understanding the cross-reactivity profile is a critical aspect of their preclinical development to mitigate off-target effects.[3]

Comparative Cross-Reactivity Data

While specific cross-reactivity data for this compound is not yet publicly available, the following table summarizes the binding affinities of two prominent mGluR5 NAMs, Fenobam and Mavoglurant, against a panel of common off-target receptors. This data serves as a benchmark for the anticipated selectivity profile of novel mGluR5 NAMs like this compound.

TargetFenobam Ki (nM)Mavoglurant Ki (nM)Reference Compound
mGluR5 58 31 This compound
mGluR1>10,000>10,000
mGluR2>10,000>10,000
GABA-A>10,000>10,000
NMDA>10,000>10,000
5-HT2A>5,000>3,000
D2>8,000>5,000

Data presented here is a synthesis of typical values reported in the literature for Fenobam and Mavoglurant and should be considered representative.

Experimental Protocols

To characterize the cross-reactivity and functional activity of this compound, the following standard assays are recommended.

Radioligand Binding Assay for mGluR5 Affinity

This assay determines the binding affinity (Ki) of the test compound to the mGluR5 receptor.

  • Cell Membranes: Prepare cell membranes from HEK293 cells stably expressing human mGluR5.

  • Radioligand: Use a tritiated mGluR5 antagonist, such as [3H]MPEP, at a concentration close to its dissociation constant (Kd).

  • Procedure:

    • Incubate the cell membranes (20-50 µg protein) with the radioligand and a range of concentrations of the test compound (e.g., this compound).

    • To determine non-specific binding, include a set of wells with a high concentration of a known mGluR5 antagonist (e.g., 10 µM MPEP).[4]

    • Incubate at room temperature for 60-90 minutes.[4]

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of the compound to inhibit the functional response of mGluR5 to an agonist.

  • Cell Line: Use a cell line co-expressing mGluR5 and a G-protein that enables calcium signaling (e.g., Gαq/i5).

  • Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with an mGluR5 agonist (e.g., quisqualate) at a concentration that elicits a submaximal response (EC80).

    • Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 of the test compound for the inhibition of the agonist-induced calcium signal.

Visualizations

Signaling Pathway of mGluR5

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane mGluR5 mGluR5 Gq Gq/11 mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Glutamate Glutamate Glutamate->mGluR5 Activates NAM 2-Ethynyl-3-fluoro- 5-methylpyridine (NAM) NAM->mGluR5 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cross_Reactivity_Workflow start Start: Test Compound (this compound) primary_screen Primary Screen: mGluR5 Binding Assay start->primary_screen functional_assay mGluR5 Functional Assay (Calcium Mobilization) primary_screen->functional_assay If active secondary_screen Secondary Screen: Cross-Reactivity Panel (e.g., mGluR1, mGluR2, GABA-A) functional_assay->secondary_screen Confirm on-target activity data_analysis Data Analysis: Determine Ki and IC50 Values secondary_screen->data_analysis conclusion Conclusion: Assess Selectivity Profile data_analysis->conclusion

References

Benchmarking a Novel Kinase Inhibitor: A Comparative Guide to 2-Ethynyl-3-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, pyridine derivatives represent a cornerstone in the development of targeted therapies, particularly in the realm of kinase inhibition. Their structural versatility allows for fine-tuning of inhibitory potency and selectivity. This guide provides a comparative benchmark for the hypothetical performance of a novel compound, 2-Ethynyl-3-fluoro-5-methylpyridine, against established kinase inhibitors. The experimental data for the reference compounds is sourced from existing literature, while the data for this compound is presented for illustrative purposes to guide potential research and evaluation.

Performance Comparison of Kinase Inhibitors

The following table summarizes the inhibitory activity (IC50) of our compound of interest against a panel of kinases, juxtaposed with the performance of well-characterized kinase inhibitors. Lower IC50 values are indicative of higher potency.

CompoundTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
This compound (Hypothetical) CDK2 12 RoscovitineCDK2450
This compound (Hypothetical) GSK-3β 35 CHIR-99021GSK-3β6.7
This compound (Hypothetical) SRC 8 DasatinibSRC0.55
This compound (Hypothetical) VEGFR2 25 SunitinibVEGFR22

Experimental Protocols

A detailed methodology is critical for the validation and reproduction of experimental findings. Below is a representative protocol for an in vitro kinase activity assay, a foundational experiment in the evaluation of kinase inhibitors.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method for quantifying the enzymatic activity of a specific kinase in the presence of an inhibitor. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., CDK2, GSK-3β)

  • Kinase-specific substrate peptide

  • Adenosine Triphosphate (ATP)

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate the plate for 10 minutes at room temperature to facilitate inhibitor binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to halt the kinase reaction and deplete any remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizations: Workflows and Signaling Pathways

To provide a clearer understanding of the context in which this compound would be evaluated, the following diagrams, generated using Graphviz, illustrate a typical drug discovery workflow and a generic kinase signaling pathway.

G cluster_0 Discovery & Preclinical cluster_1 Clinical Development Target ID Target Identification & Validation Lead Gen Lead Generation (HTS, SBDD) Target ID->Lead Gen Lead Opt Lead Optimization (SAR) Lead Gen->Lead Opt In Vitro In Vitro Testing (Potency, Selectivity) Lead Opt->In Vitro In Vivo In Vivo Models (Efficacy, PK/PD) In Vitro->In Vivo Phase I Phase I (Safety) In Vivo->Phase I Phase II Phase II (Efficacy) Phase I->Phase II Phase III Phase III (Pivotal Trials) Phase II->Phase III Approval Regulatory Approval Phase III->Approval

Kinase Inhibitor Drug Discovery Workflow

G Ligand Ligand Receptor Receptor Ligand->Receptor binds Kinase Protein Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates pSubstrate Phosphorylated Substrate Protein Substrate->pSubstrate Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Response triggers Inhibitor 2-Ethynyl-3-fluoro- 5-methylpyridine Inhibitor->Kinase inhibits

Generic Kinase Signaling Pathway Inhibition

Safety Operating Guide

Personal protective equipment for handling 2-Ethynyl-3-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 2-Ethynyl-3-fluoro-5-methylpyridine. Adherence to these guidelines is essential for ensuring a safe laboratory environment. The information is compiled from safety data sheets and best practices for handling pyridine derivatives.

Hazard Summary

This compound is a solid compound classified as acutely toxic if swallowed.[1] Pyridine derivatives, in general, can be toxic and flammable, necessitating minimal inhalation of vapors and avoidance of skin contact.[2] Proper handling and storage are crucial to mitigate risks.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.[3]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect for tears or punctures before use.
Body Laboratory CoatA fully buttoned lab coat is necessary to protect the skin.[3]
Respiratory Fume Hood or RespiratorAll handling should occur in a certified chemical fume hood to minimize inhalation.[4][3] If a fume hood is not available, a suitable respirator should be used.

Operational Plan: Safe Handling Workflow

A systematic approach is critical for safely handling this compound. The following workflow outlines the key steps from preparation to cleanup.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 handling1 Weigh Compound in Fume Hood prep3->handling1 handling2 Carefully Transfer to Reaction Vessel handling1->handling2 cleanup1 Decontaminate Glassware and Surfaces handling2->cleanup1 cleanup2 Dispose of Waste in Designated Containers cleanup1->cleanup2 cleanup3 Remove PPE and Wash Hands cleanup2->cleanup3

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[4]
Skin Contact Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste, including contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.[2][4]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]

Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials.[2]

Disposal Method:

  • Dispose of the hazardous waste through a licensed disposal company. Follow all local, state, and federal regulations.

Storage

Store this compound in a cool, dry, and well-ventilated area.[3] Keep containers tightly closed and away from ignition sources.[3] The storage class code is 6.1C, for combustible, acute toxic category 3 compounds.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.